2,3-Dichloro-6-fluorophenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDPLKNLLDFOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alchemical Promise of a Halogenated Ketone: A Technical Guide to the Medicinal Chemistry Applications of 2,3-Dichloro-6-fluorophenacyl Bromide
Foreword: Unveiling Potential in a Crowded Landscape
In the relentless pursuit of novel therapeutic agents, the art of medicinal chemistry often lies not in the discovery of entirely new scaffolds, but in the nuanced understanding and strategic application of existing, versatile building blocks. It is in this spirit that we turn our attention to a molecule of significant, yet largely untapped, potential: 2,3-Dichloro-6-fluorophenacyl bromide . This in-depth technical guide is crafted for the discerning researcher, scientist, and drug development professional. It is not merely a compilation of reactions, but a forward-looking exploration of why this particular arrangement of atoms holds promise and how it can be strategically deployed in the synthesis of next-generation therapeutics. We will delve into its intrinsic reactivity, the strategic influence of its halogenation pattern, and its potential to serve as both a foundational scaffold for diverse heterocyclic systems and a targeted warhead for covalent inhibitors.
Core Chemical Attributes: More Than Just a Reactive Handle
At its heart, 2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-bromoacetophenones, a group of compounds renowned as powerful alkylating agents and invaluable precursors in organic synthesis.[1] The core reactivity is centered on two electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity is the foundation of its versatility.
However, the true potential of this molecule is unlocked by the unique substitution pattern on the phenyl ring. The presence of two chlorine atoms and a fluorine atom imparts a distinct electronic and steric profile.
-
Inductive Electron Withdrawal: Fluorine, being the most electronegative element, along with the two chlorine atoms, exerts a strong electron-withdrawing effect on the aromatic ring.[2] This inductive effect enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles and influencing the stability of reaction intermediates.[3]
-
Metabolic Stability: The strategic placement of halogens is a well-established tactic in medicinal chemistry to block metabolic "soft spots."[4] Positions on an aromatic ring that are susceptible to cytochrome P450-mediated oxidation can be rendered more resistant by halogenation, thereby increasing the metabolic half-life of a drug candidate.[5][6] The dense halogenation of this phenacyl bromide suggests that derivatives may possess enhanced metabolic stability, a critical parameter in drug design.
-
Modulation of Physicochemical Properties: The introduction of fluorine and chlorine can significantly alter a molecule's lipophilicity, acidity, and ability to form specific interactions with biological targets, such as halogen bonding.[4][7] These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and for fine-tuning its binding affinity to a target protein.
Strategic Synthesis of 2,3-Dichloro-6-fluorophenacyl Bromide
The parent ketone, 2',6'-Dichloro-3'-fluoroacetophenone, is a known and versatile chemical intermediate used in the synthesis of various pharmaceutical agents.[5][8] The synthesis of the target phenacyl bromide from this acetophenone is a classic α-bromination of a ketone. The acid-catalyzed mechanism proceeds through an enol intermediate.[1]
A robust and adaptable protocol for this transformation would involve the use of a brominating agent like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide, which are often preferred over liquid bromine for their ease of handling and improved selectivity.[1][9]
Workflow: Synthesis of 2,3-Dichloro-6-fluorophenacyl Bromide
Caption: General workflow for the α-bromination of 2',6'-Dichloro-3'-fluoroacetophenone.
Detailed Experimental Protocol (Adapted from a general procedure[1])
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2',6'-Dichloro-3'-fluoroacetophenone in glacial acetic acid.
-
Addition of Brominating Agent: To this solution, add 1.1 equivalents of pyridine hydrobromide perbromide.
-
Reaction: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water to remove excess acetic acid and pyridine salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2,3-Dichloro-6-fluorophenacyl bromide.
Causality: The use of a slight excess of the brominating agent ensures complete conversion of the starting material. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and facilitates the formation of the enol intermediate necessary for the reaction. Heating accelerates the rate-determining enol formation step.[1]
Application as a Versatile Synthon for Bioactive Heterocycles
The primary utility of phenacyl bromides in medicinal chemistry is as a key building block for the synthesis of a vast array of heterocyclic compounds.[10] Heterocyclic scaffolds are present in over 90% of new drugs, making them a cornerstone of pharmaceutical research.[11] The reaction of a phenacyl bromide with a binucleophilic species is a powerful and direct method to construct these important ring systems.
Synthesis of Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[12] It involves the condensation of an α-haloketone, such as 2,3-Dichloro-6-fluorophenacyl bromide, with a thioamide-containing compound (e.g., thiourea, thioacetamide).
Caption: Mechanism of covalent enzyme inhibition by an α-haloketone warhead.
The strong electron-withdrawing nature of the 2,3-dichloro-6-fluoro-substituted phenyl ring is a key feature in this context. Electron-withdrawing groups can increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This can enhance the rate of covalent bond formation (k_inact), leading to more efficient and potent inhibition. Studies on other α-ketoheterocycle inhibitors have demonstrated a clear correlation between the electron-withdrawing properties of substituents and inhibitory potency.
Conclusion and Future Outlook
2,3-Dichloro-6-fluorophenacyl bromide represents a confluence of desirable attributes for modern medicinal chemistry. Its inherent reactivity as a phenacyl bromide provides a direct entry into the synthesis of diverse and biologically relevant heterocyclic scaffolds. Concurrently, its specific halogenation pattern offers the potential for enhanced metabolic stability and potentiation of biological activity, including the targeted design of covalent inhibitors.
While the full potential of this specific molecule is still to be realized, the foundational principles of its reactivity and the known impact of its constituent functional groups provide a strong, logical basis for its exploration. This guide serves as a call to action for researchers in drug discovery to consider 2,3-Dichloro-6-fluorophenacyl bromide not just as another reagent, but as a strategic tool for the rational design of novel therapeutics. Its application in the synthesis of new libraries of thiazoles, imidazoles, and other heterocycles, as well as its deployment as a warhead in covalent inhibitor design, promises to be a fruitful avenue of investigation.
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The Enduring Legacy of Substituted Phenacyl Bromides: A Technical Guide to Their Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Organic Synthesis
In the vast and intricate world of organic chemistry, few reagents offer the versatility and synthetic utility of substituted phenacyl bromides. These α-haloketones, characterized by a bromoacetyl group attached to a substituted benzene ring, are workhorse molecules that have played a pivotal role in the construction of a diverse array of complex organic structures.[1] Their inherent reactivity, stemming from two electrophilic centers—the α-carbon and the carbonyl carbon—makes them invaluable precursors for a multitude of chemical transformations.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthetic methodologies, and key applications of substituted phenacyl bromides, offering insights for both seasoned researchers and those new to the field.
The Genesis of a Reagent: A Historical Perspective
The journey of phenacyl bromides is intrinsically linked to the broader exploration of α-haloketones, which began to capture the attention of chemists in the late 19th century. The first reported synthesis of the parent compound, phenacyl bromide, dates back to 1871.[3] Early investigations focused on understanding the fundamental reactivity of these compounds, particularly their propensity to undergo nucleophilic substitution at the α-carbon. This foundational work laid the groundwork for the development of numerous named reactions and synthetic strategies that are still widely employed today. The realization of their potential as building blocks for heterocyclic compounds marked a significant turning point, cementing their importance in the synthetic chemist's toolbox.[4][5]
Crafting the Reagent: Synthetic Methodologies
The most common and direct route to substituted phenacyl bromides is the α-bromination of the corresponding substituted acetophenones.[6][7] This transformation is typically achieved through electrophilic substitution on the enol or enolate form of the ketone.
Core Protocol: Direct Bromination of Substituted Acetophenones
This protocol outlines a general and reliable method for the synthesis of substituted phenacyl bromides.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.0 - 1.2 eq)
-
Anhydrous Ether (optional, for initial dissolution)
-
Anhydrous Aluminum Chloride (catalytic amount, optional)
-
Petroleum Ether
-
Methanol (for recrystallization)
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in a minimal amount of glacial acetic acid (or anhydrous ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]
-
If using ether as the solvent, add a catalytic amount of anhydrous aluminum chloride.[6]
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add bromine (1.0 - 1.2 eq), dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold petroleum ether to remove any unreacted bromine.[6]
-
The crude phenacyl bromide can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure product.[6]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent and also as a catalyst by promoting the enolization of the acetophenone, which is the reactive species in the bromination.
-
Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as di- and tri-brominated species.
-
Catalytic Aluminum Chloride: When using a less polar solvent like ether, a Lewis acid catalyst is employed to enhance the electrophilicity of bromine.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | 5-10 | 2-12 | 70-90 | [8] |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 2-6 | 60-85 | [4] |
| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 | [6] |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [6] |
A Symphony of Reactivity: Key Transformations
The synthetic utility of substituted phenacyl bromides lies in their diverse reactivity, enabling the construction of a wide range of molecular architectures.
Nucleophilic Substitution: The Cornerstone of Reactivity
The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This fundamental reactivity allows for the introduction of a wide variety of functional groups.
The Favorskii Rearrangement: A Ring Contraction Marvel
The Favorskii rearrangement is a classic named reaction where α-haloketones, in the presence of a base, rearrange to form carboxylic acid derivatives.[9][10] For cyclic α-haloketones, this reaction results in a fascinating ring contraction.[9] The mechanism is believed to proceed through a cyclopropanone intermediate.[11][12]
Caption: Mechanism of the Favorskii Rearrangement.
The Einhorn-Brunner Reaction: A Gateway to 1,2,4-Triazoles
The Einhorn-Brunner reaction is a powerful method for the synthesis of substituted 1,2,4-triazoles, a heterocyclic motif prevalent in many pharmaceuticals.[13][14] This acid-catalyzed condensation involves the reaction of a diacylamine with a hydrazine.[15][16][17]
Caption: Generalized Mechanism of the Einhorn-Brunner Reaction.
Hantzsch Thiazole Synthesis: Building a Privileged Scaffold
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to thiazole derivatives.[2][18] This reaction involves the condensation of an α-haloketone, such as a substituted phenacyl bromide, with a thioamide.[18][19][20]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The Impact on Medicinal Chemistry and Drug Discovery
The true measure of a reagent's value is its impact on the synthesis of biologically active molecules. Substituted phenacyl bromides have proven to be indispensable in the development of a wide range of pharmaceuticals.[4][21][22][23] Their ability to participate in the construction of diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry, is a key reason for their enduring importance.[2][18]
| Substituted Phenacyl Bromide | Drug Molecule/Class | Therapeutic Indication |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Precursor for various azole antifungals | Antifungal |
| 2-Bromo-1-(3,4-dihydroxyphenyl)ethan-1-one | Intermediate for cathinone derivatives | CNS Stimulants |
| 2-Bromo-1-(thiophen-2-yl)ethan-1-one | Building block for various bioactive thiazoles | Antibacterial, Anticancer |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Precursor for various 1,2,4-triazole containing drugs | Various |
-
Antifungal Agents: Many azole-based antifungal drugs, which are crucial in treating systemic fungal infections, are synthesized using substituted phenacyl bromides as key starting materials for the construction of the core imidazole or triazole ring.[24]
-
Central Nervous System (CNS) Agents: Substituted phenacyl bromides are utilized in the synthesis of various psychoactive compounds, including synthetic cathinones and their derivatives, which have been studied for their effects on the central nervous system.[25][26][27][28][29]
-
Anticancer and Antimicrobial Agents: The thiazole and quinoxaline ring systems, readily accessible from phenacyl bromides, are present in numerous compounds with demonstrated anticancer and antimicrobial activities.[2][30][31][32]
Conclusion: A Timeless Reagent in the Modern Laboratory
From their initial discovery to their current widespread use, substituted phenacyl bromides have proven to be more than just simple α-haloketones. They are versatile and powerful tools that have enabled the synthesis of a vast array of complex and biologically important molecules. Their rich and diverse reactivity, coupled with their ready accessibility, ensures that they will remain a cornerstone of organic synthesis for the foreseeable future. As the quest for novel therapeutics and functional materials continues, the enduring legacy of substituted phenacyl bromides is certain to inspire new discoveries and innovations in the field of chemistry.
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An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023). ACG Publications. Retrieved February 15, 2026, from [Link]
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Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Involving. (n.d.). Retrieved February 15, 2026, from [Link]
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SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY | Iraqi Journal of Science. (2024, March 20). Retrieved February 15, 2026, from [Link]
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A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. (2010). LOCKSS. Retrieved February 15, 2026, from [Link]
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Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed. (2022, October 13). Retrieved February 15, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling and Application of 2,3-Dichloro-6-fluorophenacyl bromide
This guide provides an in-depth analysis of the safety protocols and handling guidelines for 2,3-Dichloro-6-fluorophenacyl bromide, a halogenated phenacyl bromide derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive compound. The information herein is grounded in established chemical safety principles and supported by authoritative sources.
Introduction: Understanding the Inherent Risks
2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-haloketones, which are widely utilized in organic synthesis as versatile intermediates. However, their utility is matched by their significant hazardous properties. As an analogue of phenacyl bromide, it is classified as a potent lachrymator, causing severe irritation and tearing upon contact with the eyes.[1] Furthermore, its structure suggests it is a powerful alkylating agent, a class of compounds known for their potential to be toxic and carcinogenic due to their ability to modify DNA.[2][3] Understanding the causality behind these hazards is the first step toward mitigating them. The presence of multiple halogen substituents can also influence its reactivity and toxicological profile.
This guide will deconstruct the necessary precautions, moving from broad engineering controls to specific personal protective measures and emergency procedures, providing a holistic framework for risk management.
Hazard Identification and Toxicology
A thorough understanding of the toxicological profile of 2,3-Dichloro-6-fluorophenacyl bromide is fundamental to its safe handling. While specific toxicological data for this exact compound is limited, the hazards can be extrapolated from data on structurally similar compounds, such as phenacyl bromide and other halogenated acetophenones.
Key Hazards:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4] α-Bromoacetophenones are known to be highly toxic.[5]
-
Corrosivity: Causes severe skin burns and eye damage.[4][6] Contact can lead to ulceration and chemical burns.[7][8]
-
Lachrymator: A powerful lachrymatory agent, causing immediate and intense tearing, irritation, and pain in the eyes.[1][8][9]
-
Respiratory Irritation: May cause severe irritation to the respiratory tract upon inhalation of dust or vapors.[8][10]
-
Alkylating Agent: As an electrophilic compound, it can alkylate biological macromolecules like DNA, which is a mechanism linked to cytotoxicity, mutagenicity, and carcinogenicity.[2][3]
Data Summary: Hazards of Structurally Similar Compounds
| Hazard Classification | Compound Example | Key Findings | Source |
| Acute Oral Toxicity | Phenacyl bromide | Category 2: Fatal if swallowed. | [4][11] |
| Acute Dermal Toxicity | Phenacyl bromide | Category 3: Toxic in contact with skin. | [5] |
| Acute Inhalation Toxicity | Phenacyl bromide | Category 2: Fatal if inhaled. | [4][11] |
| Skin Corrosion/Irritation | Phenacyl bromide | Category 1B: Causes severe skin burns and eye damage. | [4][11] |
| Serious Eye Damage | Phenacyl bromide | Category 1: Causes serious eye damage. | [4][11] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows a "hierarchy of controls" to minimize exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing risks associated with hazardous chemicals.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Chemical Fume Hood: All handling of 2,3-Dichloro-6-fluorophenacyl bromide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood provides a physical barrier and ventilation to capture and exhaust contaminants.
-
Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]
Administrative Controls: Safe Work Practices
Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound. These should include step-by-step instructions for handling, storage, and waste disposal.
-
Training: All personnel must be thoroughly trained on the hazards of 2,3-Dichloro-6-fluorophenacyl bromide, the specific SOPs, and emergency procedures before being authorized to work with it.
-
Restricted Access: Designate specific areas for the storage and use of this compound and restrict access to authorized personnel only.[12]
-
Hygiene Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[12][13] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[14]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be relied upon as the primary means of protection. It is used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the lachrymatory effects of the compound.[4][11] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation or perforation before use.[14] Use proper glove removal technique to avoid skin contact.[14]
-
Lab Coat: A flame-resistant lab coat with long sleeves is required.
-
Clothing: Wear long pants and closed-toe shoes.[13]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Experimental Protocol: Safe Handling Workflow
The following is a generalized workflow for handling 2,3-Dichloro-6-fluorophenacyl bromide in a laboratory setting. This should be adapted into a specific SOP for your particular experiment.
Sources
- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. Alkylation - Wikipedia [en.wikipedia.org]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. actylislab.com [actylislab.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. adama.com [adama.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Protocol for the synthesis of heterocyclic compounds using 2,3-Dichloro-6-fluorophenacyl bromide.
Executive Summary
This application note details optimized protocols for utilizing 2,3-Dichloro-6-fluorophenacyl bromide (CAS: 403-29-2 derivative) as a core building block in the synthesis of bioactive heterocycles.
While phenacyl bromides are standard electrophiles in organic synthesis, this specific derivative presents unique challenges due to the 2,3-dichloro-6-fluoro substitution pattern. The presence of halogens at both ortho positions (2-Cl, 6-F) relative to the carbonyl group creates significant steric shielding, reducing the electrophilicity of the carbonyl carbon. Consequently, standard literature protocols for "phenacyl bromide" often result in incomplete conversion or stalled intermediates when applied to this substrate.
This guide provides modified, high-energy protocols (Reflux/Microwave) to overcome this steric barrier, focusing on two "privileged scaffolds" in drug discovery: Imidazo[1,2-a]pyridines and 2-Aminothiazoles .
Safety & Handling (Critical)
-
Lachrymator Hazard: Like most
-haloketones, 2,3-Dichloro-6-fluorophenacyl bromide is a potent lachrymator (tear gas agent).-
Requirement: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Neutralize spills immediately with a dilute solution of ammonia or sodium thiosulfate.
-
-
Skin/Eye Contact: Corrosive. Wear double nitrile gloves and safety goggles.
Protocol A: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a pharmacophore found in anxiolytics (e.g., Zolpidem) and antiviral agents.[1][2] This protocol utilizes a modified condensation with 2-aminopyridine.
Reaction Mechanism & Logic
The reaction proceeds via a two-step sequence:[3]
-
N-Alkylation: The exocyclic amine of 2-aminopyridine displaces the bromide (SN2). This step is generally fast despite the steric bulk.
-
Cyclodehydration: The ring nitrogen attacks the carbonyl carbon, followed by water elimination. Note: This step is the rate-limiting bottleneck due to the 2,6-dihalo steric hindrance blocking the carbonyl.
Materials
-
Substrate: 2,3-Dichloro-6-fluorophenacyl bromide (1.0 equiv)
-
Reagent: 2-Aminopyridine (1.2 equiv)[2]
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature)
-
Base: Sodium Bicarbonate (NaHCO₃) - Optional, acts as an acid scavenger.
Step-by-Step Procedure (Thermal Method)
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloro-6-fluorophenacyl bromide (286 mg, 1.0 mmol) in 10 mL of absolute ethanol.
-
Addition: Add 2-Aminopyridine (113 mg, 1.2 mmol).
-
Reflux (Critical Step): Attach a reflux condenser. Heat the mixture to a vigorous reflux (80°C) for 6–8 hours .
-
Expert Insight: Standard phenacyl bromides react in 2 hours. Due to the 2,6-steric bulk, extended heating is required to drive the cyclization step. If TLC shows intermediate at 6 hours, switch solvent to n-Butanol and reflux at 117°C.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into 50 mL of ice-cold water containing 5% NaHCO₃. The product should precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (4:1).
Pathway Visualization
Figure 1: Reaction pathway highlighting the steric barrier specific to this substrate.
Protocol B: Hantzsch Synthesis of 2-Amino-4-(2,3-dichloro-6-fluorophenyl)thiazole
Aminothiazoles are key intermediates for antimicrobial agents and kinase inhibitors. This protocol uses the Hantzsch Thiazole Synthesis.
Materials[2][4][5][6][7][8][9][10]
-
Substrate: 2,3-Dichloro-6-fluorophenacyl bromide (1.0 equiv)
-
Reagent: Thiourea (1.1 equiv)
-
Catalyst: Iodine (0.1 equiv) - Optional, accelerates oxidation/dehydration.
Step-by-Step Procedure
-
Preparation: Mix 2,3-Dichloro-6-fluorophenacyl bromide (1.0 mmol) and Thiourea (76 mg, 1.1 mmol) in 10 mL Ethanol.
-
Reaction: Heat to reflux for 4 hours.
-
Observation: The reaction solution typically turns clear, then may deposit a hydrobromide salt precipitate.
-
-
Neutralization: Cool the mixture. Add 10% Ammonium Hydroxide (NH₄OH) dropwise until the pH is ~8. This liberates the free base thiazole from its HBr salt.
-
Isolation: The free base will precipitate as a yellow/off-white solid. Filter and wash with cold water.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Reaction stalls (TLC shows 2 spots) | Incomplete cyclization due to sterics. | Add 5 drops of glacial acetic acid or switch to microwave irradiation (120°C, 15 min). |
| Sticky gum forms | Polymerization or trapped solvent. | Triturate the gum with diethyl ether or hexanes to induce crystallization. |
| Low Yield | Hydrolysis of the C-Br bond. | Ensure all solvents are anhydrous . Moisture competes with thiourea. |
Analytical Validation (Expected Data)
When characterizing the final heterocyclic products, look for these specific NMR signatures to confirm the integrity of the 2,3-dichloro-6-fluorophenyl moiety:
| Nucleus | Feature | Expected Shift / Splitting |
| ¹H NMR | Thiazole C-5 Proton | Singlet at δ 7.0–7.5 ppm (Characteristic of the heteroaromatic ring). |
| ¹H NMR | Phenyl Ring Protons | Two distinct signals (aromatic region) showing coupling to Fluorine. |
| ¹⁹F NMR | Ar-F Signal | Single peak around δ -110 to -120 ppm (varies by solvent). |
| ¹³C NMR | C-F Coupling | Carbon attached to F will appear as a doublet with large J-coupling (~250 Hz). |
References
-
Microwave Assisted Synthesis of Imidazo[1,2-a]pyridines. Source:Der Pharma Chemica, 2017, 9(3):35-38.[2] Relevance: Establishes the general protocol for phenacyl bromides with 2-aminopyridines, noting tolerance for halogenated derivatives. URL:[Link]
-
Synthesis of Thiazole Derivatives via Hantzsch Reaction. Source:Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 276-281.[4] Relevance: details kinetics of thiourea condensation with substituted alpha-haloketones. URL:[Link][4]
-
Synthesis of imidazo[1,2-a]pyridines: A Decade Update. Source:RSC Advances / Organic Chemistry Portal Relevance: Comprehensive review of catalytic systems (Cu, I2) used to improve yields in sterically demanding couplings. URL:[Link]
-
PubChem Compound Summary: Phenacyl Bromide Derivatives. Source:National Library of Medicine Relevance: Verification of chemical properties, safety data (lachrymator status), and structural identifiers for halogenated analogs. URL:[Link]
Sources
Application Note: 2,3-Dichloro-6-fluorophenacyl Bromide for High-Selectivity Cysteine Alkylation in Mass Spectrometry-Based Proteomics
An Application Guide for Advanced Proteomic Workflows
Abstract
In the landscape of quantitative and qualitative proteomics, the complete and specific alkylation of cysteine residues is a cornerstone of reliable sample preparation.[1] This step is critical for preventing the re-formation of disulfide bonds following reduction, ensuring consistent enzymatic digestion and accurate peptide identification by mass spectrometry (MS).[2] While traditional reagents like iodoacetamide (IAA) are widely used, they can suffer from limitations such as off-target reactions with other nucleophilic residues, including methionine, which can complicate data analysis.[3][4] This application note introduces 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) , an advanced α-haloketone reagent engineered for the highly selective and efficient alkylation of cysteine thiols. We will detail the chemical principles, distinct advantages, and provide comprehensive protocols for its application in both in-solution and in-gel proteomics workflows, empowering researchers to achieve higher data confidence and analytical depth.
Introduction: The Critical Role of Cysteine Alkylation
Cysteine is a unique amino acid whose thiol (-SH) side chain is a potent nucleophile and is central to protein structure and function.[5] It forms disulfide bridges that stabilize tertiary and quaternary structures, participates in enzyme catalysis, and binds metal cofactors. In bottom-up proteomics, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation) to ensure proteins are fully denatured and accessible to proteolytic enzymes like trypsin.[2][6] Incomplete or non-specific alkylation can lead to missed peptide identifications, inaccurate quantification, and ambiguous results.
DCFP-Br represents a new generation of alkylating agents designed to overcome the shortfalls of classical reagents. Its multi-halogenated aromatic structure provides unique chemical properties that translate into tangible benefits for mass spectrometry analysis.
Mechanism of Action & Scientific Rationale
The alkylation of a cysteine residue by DCFP-Br proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate, -S⁻), which is the more nucleophilic species, attacks the electrophilic α-carbon adjacent to the carbonyl group, displacing the bromide leaving group. This forms a stable thioether bond.
Causality Behind the Molecular Design:
-
Electrophilicity: The electron-withdrawing effects of the two chlorine atoms and one fluorine atom on the phenyl ring make the carbonyl carbon more electron-poor. This inductive effect is relayed to the adjacent α-carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the cysteine thiolate. This is hypothesized to result in faster reaction kinetics compared to non-halogenated phenacyl bromides.
-
Thiol Selectivity: The reaction is most efficient at a near-neutral pH (7.0-8.0), where a sufficient population of the highly reactive thiolate anion exists without significantly deprotonating other, less nucleophilic groups like lysine ε-amino groups.[7] Phenacyl halides, as a class, exhibit high reactivity towards soft nucleophiles like thiols over hard nucleophiles like amines, enhancing selectivity.[8]
Caption: SN2 reaction of a cysteine thiolate with DCFP-Br.
Key Advantages and Comparative Data
The primary advantage of DCFP-Br lies in the unique mass signature it imparts to modified peptides, facilitating their unambiguous identification in complex MS data.
| Feature | 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Monoisotopic Mass Shift | +204.9623 Da (C₈H₄Cl₂FO) | +57.0215 Da (C₂H₃NO) | +125.0477 Da (C₆H₇NO₂) |
| MS Signature | Distinct Isotopic Pattern due to two Chlorine atoms | Common, can be ambiguous | Distinct mass |
| Selectivity | High for Thiols | Moderate; known to modify Met, His, Lys at higher pH/temp[3] | High for Thiols at pH < 7.5[7] |
| Reaction pH | Optimal at 7.0 - 8.0 | Optimal at 7.5 - 8.5 | Optimal at 6.5 - 7.5 |
| Side Reactions | Low potential for off-target modifications | Over-alkylation of Met is a known issue[4] | Can react with amines at pH > 7.5 |
| Reversibility | Irreversible (Thioether bond) | Irreversible (Thioether bond) | Irreversible (Thioether bond) |
Experimental Protocols
5.1 Reagent Preparation
-
Reducing Agent: Prepare a fresh 500 mM solution of Dithiothreitol (DTT) or a 500 mM solution of Tris(2-carboxyethyl)phosphine (TCEP) in a high-purity buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0). Rationale: TCEP is often preferred as it is odorless, stable, and does not need to be removed before alkylation with certain reagents.[7]
-
Alkylation Reagent (DCFP-Br): Prepare a 200 mM stock solution of DCFP-Br in anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF). This stock must be prepared fresh immediately before use. Rationale: DCFP-Br is hydrophobic and requires an organic solvent for initial solubilization. Preparing it fresh minimizes degradation due to hydrolysis.
-
Quenching Solution: Prepare a 1 M DTT solution in water.
5.2 Protocol 1: In-Solution Alkylation for LC-MS/MS
This protocol is optimized for 100 µg of protein in solution. Adjust volumes proportionally for different protein amounts.
-
Protein Solubilization & Denaturation:
-
Resuspend the protein pellet in 90 µL of lysis buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0). Vortex thoroughly.
-
Rationale: Urea is a strong chaotropic agent that unfolds proteins, making cysteine residues accessible to reagents.[2]
-
-
Reduction:
-
Add 5 µL of 500 mM DTT (final concentration ~25 mM).
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Rationale: Incubation at an elevated temperature accelerates the cleavage of disulfide bonds by the reducing agent.
-
-
Alkylation:
-
Add 5 µL of the freshly prepared 200 mM DCFP-Br stock solution (final concentration ~10 mM).
-
Vortex immediately and incubate for 45 minutes at room temperature in the dark .
-
Rationale: A 2-fold molar excess of alkylating agent over the reducing agent ensures complete reaction. Incubation in the dark is critical as halo-compounds can be light-sensitive.[6]
-
-
Quenching (Optional but Recommended):
-
Add 2.5 µL of 1 M DTT to quench any unreacted DCFP-Br. Incubate for 15 minutes.
-
Rationale: Quenching prevents the non-specific modification of the proteolytic enzyme (e.g., trypsin) added in the next step.
-
-
Sample Dilution & Digestion:
-
Dilute the sample with 4 volumes (e.g., 400 µL) of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Rationale: High concentrations of urea will inhibit the activity of trypsin.
-
Add MS-grade trypsin at a 1:50 ratio (enzyme:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Cleanup:
-
Acidify the sample with 10% Trifluoroacetic Acid (TFA) to a pH of 2-3 to stop digestion.
-
Desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
5.3 Protocol 2: In-Gel Alkylation
This protocol is for protein bands excised from a Coomassie-stained SDS-PAGE gel.
-
Excision and Destaining:
-
Excise the protein band of interest with a clean scalpel. Cut the band into small (~1 mm³) pieces.
-
Place gel pieces in a microcentrifuge tube. Add 200 µL of destaining solution (50% ACN in 50 mM Ammonium Bicarbonate). Vortex and incubate for 20 minutes. Remove the supernatant and repeat until the gel pieces are clear.
-
-
Dehydration and Rehydration:
-
Add 100 µL of 100% ACN to dehydrate the gel pieces until they turn white and shrink. Remove ACN.
-
Air dry the gel pieces for 5-10 minutes in a fume hood.
-
-
Reduction:
-
Rehydrate the gel pieces in 100 µL of 10 mM DTT in 50 mM Ammonium Bicarbonate.
-
Incubate at 56°C for 45 minutes. Cool to room temperature.
-
-
Alkylation:
-
Remove the DTT solution. Immediately add 100 µL of a 25 mM solution of DCFP-Br in 50 mM Ammonium Bicarbonate. (Prepare this by diluting the 200 mM stock).
-
Incubate for 30 minutes at room temperature in the dark .
-
-
Washing and Digestion:
-
Remove the alkylation solution. Wash the gel pieces with 200 µL of 50 mM Ammonium Bicarbonate, followed by dehydration with 100 µL of 100% ACN.
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM Ammonium Bicarbonate) until just covered.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract peptides sequentially with solutions of increasing ACN concentration (e.g., 50% ACN/5% Formic Acid, then 80% ACN/5% Formic Acid). Pool the extracts, dry in a vacuum centrifuge, and resuspend in MS loading buffer for analysis.
-
Workflow Visualization & Data Analysis
Caption: Overall proteomics workflow using DCFP-Br for cysteine alkylation.
6.1 Mass Spectrometry Search Parameters
When performing a database search, it is imperative to configure the software to recognize the unique mass modification imparted by DCFP-Br.
| Parameter | Setting | Rationale |
| Enzyme | Trypsin/P | Standard protease for bottom-up proteomics. |
| Fixed Modifications | Carbamidomethyl (C) if using IAA as control | Standard modification for control samples. |
| Variable Modifications | DCFP (C) +204.9623 Da | Crucial for identifying DCFP-modified peptides. |
| Oxidation (M) +15.9949 Da | A common biological and artifactual modification. | |
| Peptide Mass Tolerance | 10 ppm | Standard for high-resolution Orbitrap data. |
| Fragment Mass Tolerance | 0.02 Da | Standard for high-resolution Orbitrap HCD data. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | 1. Insufficient reagent concentration.2. Reagent degraded (hydrolyzed).3. Incomplete reduction. | 1. Ensure at least 2-fold molar excess of DCFP-Br over reducing agent.2. Prepare DCFP-Br stock solution fresh immediately before use.3. Optimize reduction time and temperature; consider using TCEP. |
| Precipitation during Alkylation | DCFP-Br is hydrophobic and may precipitate if the concentration of organic co-solvent (ACN/DMF) is too low in the final reaction mix. | Ensure the final concentration of the organic solvent from the reagent stock does not exceed 5-10% (v/v). Add the reagent stock slowly while vortexing. |
| No Modified Peptides Detected | 1. Incorrect mass specified in search parameters.2. Alkylation reaction failed (see above).3. Protein has no cysteine residues. | 1. Double-check the monoisotopic mass for the DCFP modification on Cysteine (+204.9623 Da).2. Run a control protein with known cysteine content.3. Verify protein sequence. |
| Excessive Side Reactions | 1. pH of the buffer is too high (>8.5).2. Reaction time is too long. | 1. Ensure the buffer pH is between 7.0 and 8.0.2. Optimize incubation time; DCFP-Br is highly reactive and may not require extended incubation. |
Conclusion
2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) is a powerful and highly selective reagent for the alkylation of cysteine residues in proteomics. Its unique chemical structure facilitates rapid and specific modification of thiols while imparting a distinct, easily identifiable mass and isotopic signature. This enhances the confidence of peptide identification and reduces the ambiguity often associated with common modifications. The protocols provided herein offer a robust framework for integrating DCFP-Br into standard proteomics workflows, enabling researchers to achieve higher quality and more reliable data.
References
-
Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
-
Rogers, J. C., & Coorssen, J. R. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology.
-
Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., Ponomarenko, E. A., & Zgoda, V. G. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.
-
Moshkovskii, S. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics.
-
Oo, Z. M., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols.
-
van den Broek, I., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 400(5), 1333-1342.
-
Reddie, K. G., & Carroll, K. S. (2014). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Chemical Biology, 10(11), 948-955.
-
Ambrose, A. J., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(38), 15064-15073.
-
Searle, B. C., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of Proteome Research, 20(10), 4783-4794.
-
Gallien, S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
-
Smith, M. A., & Spiciarich, D. R. (2016). Thiol-Selective Fluorogenic Probes for Labeling and Release. Bioconjugate Chemistry, 27(3), 541-545.
-
Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 24(7), 320-334.
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
Sources
- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of Amino Acids via Pre-Column Derivatization with 2,3-Dichloro-6-fluorophenacyl Bromide
Introduction: The Imperative for Sensitive Amino acid Analysis
Quantitative amino acid analysis is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but the inherent challenge lies in the fact that most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry at typical analytical wavelengths (>220 nm) difficult and insensitive.[1][2]
To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves chemically modifying the amino acids with a reagent that introduces a highly UV-absorbent or fluorescent tag.[3] This not only enhances detection sensitivity but also improves the chromatographic properties of the amino acids, leading to better separation and resolution.
While a variety of derivatization reagents are commercially available, the search for novel reagents with improved stability, reactivity, and detection characteristics is ongoing. This application note details a proposed method for the derivatization of amino acids with a novel reagent, 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br), for sensitive analysis by reverse-phase HPLC with UV detection.
The Derivatizing Agent: 2,3-Dichloro-6-fluorophenacyl Bromide (DCFP-Br)
Phenacyl bromides are a class of reagents known to react with carboxylic acids to form phenacyl esters, which are highly UV-absorbent.[4][5] The derivatization with DCFP-Br is based on the nucleophilic substitution reaction between the carboxylate anion of the amino acid and the α-bromo ketone of the DCFP-Br molecule.
The rationale for proposing DCFP-Br as a derivatization agent is based on the following considerations:
-
Strong Chromophore: The phenacyl moiety provides a strong chromophore, enabling sensitive UV detection of the derivatized amino acids. The UV absorbance maximum is anticipated to be in the range of 240-260 nm, typical for phenacyl esters.[4][6]
-
Enhanced Chromatographic Retention: The derivatization adds a hydrophobic phenacyl group to the polar amino acid, which can improve retention and separation on reverse-phase HPLC columns.
-
Potential for Unique Selectivity: The presence of dichloro and fluoro substituents on the phenyl ring may offer unique chromatographic selectivity for the separation of different amino acid derivatives.
-
Reactivity Modulation: The electron-withdrawing chloro and fluoro substituents on the aromatic ring are expected to influence the reactivity of the α-bromo group. While ortho-substituents can sometimes sterically hinder the reaction, the electronic effects can also play a significant role in the reaction kinetics.[7][8]
It is important to note that 2,3-Dichloro-6-fluorophenacyl bromide is not a commonly available reagent and may require custom synthesis. A plausible synthetic route would involve the bromination of the corresponding 2,3-dichloro-6-fluoroacetophenone.[2][3]
Proposed Derivatization Protocol with DCFP-Br
This protocol is a proposed method based on established principles of derivatization with phenacyl bromides. Optimization of reaction conditions may be necessary for specific applications.
Reagents and Materials:
-
Amino acid standards or sample hydrolysate
-
2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) solution (10 mg/mL in acetonitrile)
-
Triethylamine (TEA) or other suitable organic base
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
18-Crown-6 (optional, as a phase-transfer catalyst)[9]
-
Heating block or water bath
-
Microcentrifuge tubes or reaction vials
Step-by-Step Derivatization Procedure:
-
Sample Preparation:
-
Ensure the amino acid sample is in a dry form or dissolved in a suitable solvent that is compatible with the derivatization reaction (e.g., a small volume of aqueous buffer).
-
If the sample is in an aqueous solution, it is advisable to lyophilize it and redissolve it in a small volume of water or buffer before proceeding.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
Add 10 µL of triethylamine to ensure the amino acid is in its carboxylate form, which is the reactive species. The pH of the reaction mixture should be basic.
-
Add 200 µL of the DCFP-Br solution in acetonitrile. A molar excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
(Optional) For potentially sluggish reactions, the addition of a catalytic amount of 18-crown-6 can enhance the reaction rate by facilitating the interaction between the carboxylate anion and the derivatizing agent in the organic solvent.[9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 60-80°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time should be determined empirically.
-
After incubation, cool the reaction mixture to room temperature.
-
-
Sample Quenching and Preparation for HPLC:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis (e.g., 80:20 water:acetonitrile).
-
Vortex and centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for injection.
-
Proposed HPLC Analysis Method
The separation of the DCFP-derivatized amino acids can be achieved using a standard reverse-phase HPLC system with UV detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides acidic conditions to ensure sharp peak shapes for the derivatized amino acids. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The organic modifier for eluting the hydrophobic derivatives from the reverse-phase column. |
| Gradient Program | 20% to 80% B over 30 minutes | A gradient elution is necessary to separate the various amino acid derivatives with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | The phenacyl chromophore has a strong absorbance around this wavelength.[4] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Visualizing the Workflow
Derivatization Reaction Mechanism
The derivatization proceeds via an SN2 reaction mechanism where the carboxylate anion of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the CH2Br group of DCFP-Br, leading to the formation of a stable ester bond.
Caption: SN2 mechanism of amino acid derivatization with DCFP-Br.
Experimental Workflow
The overall experimental workflow from sample preparation to HPLC analysis is summarized below.
Caption: Overall workflow for amino acid analysis using DCFP-Br derivatization.
Trustworthiness and Self-Validation
To ensure the reliability of this proposed method, the following validation steps are recommended:
-
Derivatization Efficiency: Analyze a known concentration of an amino acid standard before and after derivatization to determine the reaction yield.
-
Stability of Derivatives: Analyze the derivatized standards at different time points (e.g., 0, 4, 8, 24 hours) to assess the stability of the DCFP-amino acid esters.
-
Linearity and Range: Prepare a series of dilutions of derivatized amino acid standards to establish the linear range of detection and the limit of detection (LOD) and limit of quantification (LOQ).
-
Precision and Accuracy: Perform replicate analyses of a standard mixture to determine the method's precision (reproducibility) and accuracy (closeness to the true value).
-
Specificity: Analyze a blank sample (containing all reagents except the amino acids) to ensure that there are no interfering peaks from the derivatization reagents or by-products.
Conclusion
The proposed method for the derivatization of amino acids with 2,3-Dichloro-6-fluorophenacyl bromide offers a promising avenue for sensitive and robust HPLC analysis. By introducing a strong UV-absorbing tag, this method has the potential to significantly enhance the detection of amino acids in various sample matrices. While this application note provides a detailed theoretical framework and a starting point for protocol development, empirical optimization and validation are crucial for its successful implementation in a research or quality control setting.
References
- Kalendra, D. M., & Sickles, B. R. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(5), 2094–2097.
- Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.
- Miwa, H., & Yamamoto, M. (1987). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC.
- Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.
- Shukla, A. K., & Schauer, R. (2005). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 18(9), 854-860.
- Byrdwell, W. C. (2001). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2375–2387.
- Christie, W. W. (2019).
- Mehta, A., & O'Fallon, J. V. (1998). HPLC analysis. Cyberlipid.
- Földi, P., & L-K-B-Produkter, A. B. (1982). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state.
- Wimalasena, K., & Haines, D. C. (2000). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 65(18), 5675–5681.
- Das, B., & Bhaumik, A. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 118.
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4204-4216.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem.
- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480.
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Application Note: A Detailed Protocol for Monitoring Chemical Reactions with 2,3-Dichloro-6-fluorophenacyl Bromide Using Thin-Layer Chromatography
Introduction
2,3-Dichloro-6-fluorophenacyl bromide is a halogenated aromatic ketone, a class of compounds frequently utilized as derivatizing agents in analytical chemistry and as reactive intermediates in synthetic organic chemistry.[1][2] Phenacyl bromides, in general, are known for their reactivity, particularly as powerful lachrymators and precursors to a variety of organic compounds.[3] The ability to accurately and efficiently monitor the progress of chemical reactions involving such compounds is paramount for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product.[4][5]
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for real-time reaction monitoring.[4][6] It provides a qualitative assessment of the number of components in a mixture and allows for the comparison of the reaction mixture to starting materials and expected products.[7][8] This application note provides a detailed, field-proven protocol for establishing a robust TLC-based monitoring system for reactions involving 2,3-Dichloro-6-fluorophenacyl bromide. The principles and methodologies described herein are broadly applicable to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Scientific Principles and Experimental Rationale
The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[9] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a solid support such as glass, aluminum, or plastic.[10] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.[6]
The key to a successful TLC separation lies in the selection of an appropriate mobile phase. The polarity of the solvent system is a critical factor; a more polar mobile phase will cause all compounds to move further up the plate (higher Retention Factor, or Rf, values), while a less polar mobile phase will result in less movement (lower Rf values).[11][12] For monitoring a reaction, the ideal solvent system will provide a clear separation between the starting material, any intermediates, and the final product, with Rf values ideally falling between 0.2 and 0.8 for optimal resolution.[10]
2,3-Dichloro-6-fluorophenacyl bromide, being a halogenated aromatic ketone, is a moderately polar compound. The starting material will likely have a different polarity compared to the product of a derivatization reaction (e.g., an ester or ether), which will be the basis for their separation on the TLC plate.
Experimental Protocol: Monitoring a Derivatization Reaction
This protocol details the monitoring of a representative reaction: the esterification of a carboxylic acid with 2,3-Dichloro-6-fluorophenacyl bromide.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates the presence of a fluorescent indicator that is active under 254 nm UV light).[4][13]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.[6]
-
Capillary Tubes: For spotting the TLC plate.[4]
-
Solvents: HPLC grade n-hexane and ethyl acetate.[14]
-
Visualization:
-
Reaction Vials and Syringes: For sampling the reaction mixture.
-
Standard Solutions:
-
Starting Material (SM): 2,3-Dichloro-6-fluorophenacyl bromide (~1 mg/mL in ethyl acetate).
-
Co-spot (C): A mixture of the starting material and the reaction mixture.
-
Reaction Mixture (RM): Aliquots taken from the ongoing reaction.
-
Step-by-Step Methodology
1. Preparation of the TLC Developing Chamber:
-
Pour a mixture of n-hexane and ethyl acetate into the developing chamber to a depth of approximately 0.5 cm.[6] A good starting ratio is 7:3 (n-hexane:ethyl acetate). This ratio can be adjusted to optimize the separation.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.[9]
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes before use.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line across the TLC plate approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[18]
-
Mark three small, equidistant points on the origin line for spotting the starting material (SM), the co-spot (C), and the reaction mixture (RM).[7]
3. Spotting the TLC Plate:
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[19]
-
At various time intervals during the reaction (e.g., t = 0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a syringe or a glass capillary.
-
Spot the reaction mixture onto the "RM" mark.
-
For the co-spot, first spot the starting material on the "C" mark, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]
-
Ensure the spots are completely dry before placing the plate in the developing chamber.
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure that the origin line is above the level of the solvent.[9]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.[6]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[20]
-
Immediately mark the position of the solvent front with a pencil.[11]
5. Visualization and Analysis:
-
UV Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). The aromatic nature of 2,3-Dichloro-6-fluorophenacyl bromide and its derivatives will likely make them UV-active.[15][16]
-
UV-active compounds will appear as dark spots against a fluorescent green background.[13]
-
Gently circle the observed spots with a pencil, as they will disappear when the UV lamp is removed.[16]
-
-
Iodine Staining:
-
Potassium Permanganate Staining:
6. Interpretation of Results and Calculation of Rf Values:
-
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
-
The Retention Factor (Rf) for each spot is calculated using the following formula:[20][22]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[19]
-
A successful reaction will show a decrease in the intensity of the starting material spot over time and a corresponding increase in the intensity of the product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Data Presentation and Visualization
Table 1: Mobile Phase Optimization
| n-Hexane:Ethyl Acetate Ratio | Rf of Starting Material (Approx.) | Rf of Product (Approx.) | Separation Quality |
| 9:1 | 0.2 | 0.1 | Poor |
| 8:2 | 0.4 | 0.25 | Good |
| 7:3 | 0.6 | 0.4 | Excellent |
| 1:1 | > 0.8 | > 0.8 | Poor |
Note: These are hypothetical Rf values to illustrate the optimization process. The actual values will depend on the specific carboxylic acid used in the reaction.
Diagrams
Caption: Workflow for TLC Monitoring.
Caption: Idealized TLC Plates Over Time.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The inclusion of a starting material lane and a co-spot lane on every TLC plate provides internal controls.[7] The starting material lane serves as a constant reference for its Rf value, while the co-spot confirms that the spot attributed to the starting material in the reaction mixture lane is indeed the correct compound. Any inconsistencies in the Rf values across different plates would indicate a change in the experimental conditions, such as a change in the mobile phase composition due to evaporation, which would necessitate a repeat of the analysis.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving 2,3-Dichloro-6-fluorophenacyl bromide. The protocol outlined in this application note provides a comprehensive and robust framework for establishing a reliable TLC-based monitoring system. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain valuable insights into the progress of their reactions, leading to improved yields, higher purity products, and more efficient process development.
References
-
Thin Layer Chromatography . Chemistry Online @ UTSC. [Link]
-
6.2: Thin Layer Chromatography (TLC) . Chemistry LibreTexts. [Link]
-
2.3C: The Retention Factor . Chemistry LibreTexts. [Link]
-
How to Calculate Rf TLC . Oreate AI Blog. [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled . BYJU'S. [Link]
-
How i will select mobile phase solevent system for TLC? . ResearchGate. [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography . LCGC International. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) . Interchim – Blog. [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. [Link]
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2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
TLC-Thin Layer Chromatography . OperaChem. [Link]
-
Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]
-
Visualising plates . Chemistry Teaching Labs - University of York. [Link]
-
Thin Layer Chromatography . [Link]
-
Thin Layer Chromatography: Principle, Parts, Steps, Uses . Microbe Notes. [Link]
-
5.7: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
Principles of Thin Layer Chromatography . [Link]
-
TLC Visualization Solutions . [Link]
-
Monitoring Reactions by TLC . Washington State University. [Link]
-
How To: Monitor by TLC . University of Rochester. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis . ResearchGate. [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography . Thieme Chemistry. [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis . ResearchGate. [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry . YouTube. [Link]
-
A Quick Guide to Derivatization . Chromatographic Specialties Inc. [Link]
-
Phenacyl bromide . Wikipedia. [Link]
-
Derivatization . Chemistry LibreTexts. [Link]
-
Fluorescence Detection of Alkylphosphonic Acids Using p-(9-Anthroyloxy)phenacyl Bromide . Stanford University. [Link]
-
2',4'-Dichloro-6'-fluorophenacyl bromide . PubChem. [Link]
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Synthesis of Substituted Phenacyl Bromides for Structure-Activity Relationship Studies: An Application Note and Protocol
Introduction: The Crucial Role of Phenacyl Bromides in Drug Discovery
Substituted phenacyl bromides, also known as α-bromoacetophenones, are invaluable chemical intermediates in the field of medicinal chemistry and drug development.[1][2] Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[3] This dual reactivity, coupled with the fact that bromide is an excellent leaving group, makes them versatile precursors for the synthesis of a wide array of heterocyclic compounds and other complex molecular scaffolds that are often the core of biologically active molecules.[2][4]
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to identify the key structural features of a compound that dictate its biological activity.[5] By systematically modifying the structure of a lead compound and assessing the resulting changes in its efficacy, medicinal chemists can design new molecules with enhanced therapeutic properties, improved selectivity, and reduced toxicity.[5][6][7] The synthesis of a diverse library of substituted phenacyl bromides is therefore a critical first step in many SAR campaigns, enabling the exploration of how different substituents on the phenyl ring influence the biological activity of the final compounds.[8][9]
This application note provides a comprehensive guide to the synthesis of substituted phenacyl bromides, detailing various synthetic routes, a step-by-step protocol for a common and reliable method, and essential characterization techniques.
Synthetic Strategies: A Comparative Overview
The synthesis of substituted phenacyl bromides typically involves the α-bromination of the corresponding substituted acetophenone.[1] Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, safety, cost, and substrate scope.[1]
Common Brominating Agents and Methods:
-
Direct Bromination with Molecular Bromine (Br₂): This is a classic and often high-yielding method.[1] However, it involves the use of highly toxic and corrosive liquid bromine, which requires careful handling.[8] The reaction can also lead to over-bromination and the generation of hazardous hydrogen bromide (HBr) gas.[1]
-
N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle alternative to liquid bromine.[1][8] It is often more selective, resulting in fewer byproducts.[1] The main drawbacks are its higher cost and the potential need for a catalyst and longer reaction times.[1]
-
Copper(II) Bromide (CuBr₂): This reagent offers good thermal stability and safety.[8][10] It is particularly useful for the α-bromination of a range of ketones.[11]
-
Pyridine Hydrobromide Perbromide (PHPB): As a solid and stable reagent, PHPB is a safer option than liquid bromine and can provide high yields.[1][8] The pyridine byproduct must be removed during the workup process.[1]
-
K₂S₂O₈-Mediated Synthesis from Styrenes: This newer, "greener" approach utilizes potassium persulfate to achieve a tandem hydroxybromination and oxidation of styrenes in water.[12][13] It avoids the direct use of hazardous bromine reagents and exhibits good functional group compatibility.[12] However, it requires the synthesis of the starting styrenes, which may add an extra step to the overall process.[1]
The choice of synthetic route will depend on the specific substrate, available resources, and safety considerations of the laboratory. For general-purpose synthesis in a research setting, methods employing NBS or PHPB often provide a good balance of reactivity, safety, and yield.
Reaction Mechanism: Acid-Catalyzed α-Bromination of Acetophenones
The α-bromination of acetophenones is typically carried out under acidic conditions. The mechanism involves the following key steps:[3][8][14]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[14]
-
Enol Formation (Rate-Determining Step): A weak base, such as the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon to form a nucleophilic enol intermediate. This is the slowest step in the reaction and is therefore the rate-determining step.[3][14]
-
Electrophilic Attack by Bromine: The electron-rich double bond of the enol attacks a molecule of bromine (or the bromine source), leading to the formation of the α-brominated product and regeneration of the acid catalyst.[3]
Caption: Mechanism of acid-catalyzed α-bromination of acetophenone.
Experimental Protocol: Synthesis of 4-Chlorophenacyl Bromide using Pyridine Hydrobromide Perbromide
This protocol describes a reliable and relatively safe method for the synthesis of a representative substituted phenacyl bromide, 4-chloro-α-bromoacetophenone, using pyridine hydrobromide perbromide as the brominating agent.[1][8]
Materials and Reagents:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Safety Precautions:
-
Phenacyl bromides are lachrymators, meaning they cause tearing and irritation to the eyes.[15] They are also skin and respiratory tract irritants.[16] All manipulations should be performed in a well-ventilated fume hood.[17][18]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Avoid inhalation of dust and vapors.[16][17] In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[16][18]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroacetophenone (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 90°C and maintain stirring for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acetic acid and pyridine hydrobromide.
-
Purification: For higher purity, the crude product can be recrystallized from methanol.[15] Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol. Dry the crystals under vacuum to obtain the final product.
Caption: Experimental workflow for the synthesis of 4-chlorophenacyl bromide.
Characterization of Substituted Phenacyl Bromides
The identity and purity of the synthesized phenacyl bromides should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting material and any byproducts.[20]
-
Melting Point: A sharp melting point range is indicative of a pure compound. The experimentally determined melting point can be compared to literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons (CH₂) adjacent to the carbonyl group and the bromine atom. The chemical shift of the methylene protons is typically in the range of 4.0-5.0 ppm.[21]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.[21]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The mass spectrum of a brominated compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio).[22]
Data Presentation: Synthesis of Various Substituted Phenacyl Bromides
The following table summarizes the synthesis of a few representative substituted phenacyl bromides, highlighting the versatility of the described synthetic methodology.
| Starting Acetophenone | Substituent | Brominating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Chloroacetophenone | 4-Cl | Pyridine Hydrobromide Perbromide | Acetic Acid | 3 | 85 | 95-97 |
| Acetophenone | H | Bromine | Ether | - | 88-96 | 49-51 |
| 4-Methoxyacetophenone | 4-OCH₃ | N-Bromosuccinimide | CCl₄ | 4 | 75 | 70-72 |
| 4-Nitroacetophenone | 4-NO₂ | Copper(II) Bromide | Ethyl Acetate/Chloroform | 3-4 | 80 | 97-99 |
Note: Reaction conditions and yields are based on literature reports and may vary depending on the specific experimental setup.
Conclusion
The synthesis of substituted phenacyl bromides is a fundamental and enabling step in the exploration of structure-activity relationships for a wide range of biologically active compounds. By understanding the various synthetic methodologies and their underlying mechanisms, researchers can efficiently generate diverse libraries of these important intermediates. The protocol provided herein offers a reliable and relatively safe approach for the synthesis of substituted phenacyl bromides, which, coupled with thorough characterization, will provide high-quality materials for subsequent stages of drug discovery and development.
References
-
YouTube. synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025-01-26). [Link]
-
Royal Society of Chemistry. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry. [Link]
-
National Center for Biotechnology Information. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. (2024-02-21). [Link]
-
Taylor & Francis Online. Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications. [Link]
-
Organic Syntheses. phenacyl bromide. [Link]
-
Quora. What is bromination acetophenone? (2020-12-05). [Link]
-
ResearchGate. The reaction mechanism of α-bromination of acetophenone derivatives. [Link]
-
National Center for Biotechnology Information. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022-10-13). [Link]
-
Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone? (2025-05-11). [Link]
-
ResearchGate. (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]
-
ResearchGate. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water | Request PDF. [Link]
-
Reddit. How to separate phenacyl bromide from its micture with acetophenone? (2025-05-11). [Link]
-
University of the West Indies at Mona. Spectral Problems. [Link]
-
Indian Academy of Sciences. Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. (2022-12-08). [Link]
-
SciSpace. Regioselective reactions of phenacyl bromide with active methylene compounds. [Link]
-
GARDP Revive. Structure-activity relationship (SAR). [Link]
-
National Center for Biotechnology Information. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. [Link]
-
MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]
-
National Center for Biotechnology Information. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 6. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
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- 21. scispace.com [scispace.com]
- 22. Spectral Problems [ch.ic.ac.uk]
Application Note: One-Pot Synthesis of Quinoxalines using 2,3-Dichloro-6-fluorophenacyl bromide
Abstract & Introduction
Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in various anti-cancer (kinase inhibitors), anti-viral, and anti-bacterial agents. The incorporation of fluorine and chlorine atoms into the quinoxaline framework significantly alters the physicochemical properties of the molecule, enhancing metabolic stability (metabolic blocking), lipophilicity, and binding affinity.
This Application Note details a robust, one-pot protocol for synthesizing 2-(2,3-dichloro-6-fluorophenyl)quinoxaline using 2,3-Dichloro-6-fluorophenacyl bromide and o-phenylenediamine. Unlike traditional methods that require pre-oxidation of the phenacyl bromide to a glyoxal or the use of toxic metal catalysts, this protocol utilizes Dimethyl Sulfoxide (DMSO) as a dual solvent and oxidant. This "Kornblum-type" oxidative cyclization offers high atom economy, operational simplicity, and scalability.
Key Advantages of This Protocol
-
Metal-Free: Eliminates trace metal contamination, crucial for pharmaceutical intermediates.
-
One-Pot Efficiency: Bypasses the isolation of unstable arylglyoxal intermediates.
-
Steric Tolerance: Specifically optimized to handle the steric hindrance imposed by the 2,6-disubstitution pattern (Cl, F) on the phenacyl ring.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting and optimization. The reaction proceeds through a tandem oxidation-condensation sequence.
-
Kornblum Oxidation (In-Situ): The
-haloketone (phenacyl bromide) undergoes nucleophilic attack by DMSO, followed by elimination to generate the corresponding phenylglyoxal (1,2-dicarbonyl) intermediate. -
Condensation: The o-phenylenediamine attacks the highly electrophilic carbonyls of the in-situ generated glyoxal.
-
Cyclization & Aromatization: Subsequent dehydration and aromatization yield the thermodynamically stable quinoxaline core.
Pathway Visualization
[1]
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2,3-Dichloro-6-fluorophenacyl bromide (CAS: Specific to supplier, Purity >97%)
-
o-Phenylenediamine (1,2-diaminobenzene) (ReagentPlus®, 99%)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)
-
Ethyl Acetate / Hexanes (for purification)
-
-
Equipment:
-
Round-bottom flask (50 mL) equipped with a magnetic stir bar.
-
Oil bath or heating block capable of maintaining 100°C.
-
Reflux condenser (optional, but recommended to prevent solvent loss).
-
Standard Operating Procedure (SOP)
Caution: Phenacyl bromides are potent lachrymators and skin irritants. Handle all solids in a fume hood. DMSO facilitates skin absorption of toxic chemicals; wear permeation-resistant gloves.
| Step | Action | Critical Technical Note |
| 1 | Charge 1.0 mmol (286 mg) of 2,3-Dichloro-6-fluorophenacyl bromide and 1.1 mmol (119 mg) of o-phenylenediamine into a 50 mL round-bottom flask. | A slight excess of diamine ensures complete consumption of the lachrymatory bromide. |
| 2 | Add 3.0 - 5.0 mL of DMSO. | DMSO acts as the oxidant; volume is not strictly critical but concentration aids kinetics. |
| 3 | Heat the mixture to 90°C with vigorous stirring. | The 2,6-disubstitution (Cl, F) creates steric bulk. Standard phenacyls react at 60-80°C; this substrate requires 90-100°C for efficient glyoxal formation. |
| 4 | Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. | Reaction is typically complete in 2-4 hours. Look for the disappearance of the bromide starting material.[1] |
| 5 | Cool the reaction mixture to room temperature. | |
| 6 | Quench by pouring the mixture into 50 mL of crushed ice/water with stirring. | The hydrophobic quinoxaline product will precipitate out of the aqueous DMSO solution. |
| 7 | Filter the precipitate and wash with copious water (3 x 20 mL). | Removes residual DMSO and unreacted diamine. |
| 8 | Purify via recrystallization (Ethanol) or flash chromatography if high purity (>99%) is required. | The crude is often >90% pure. |
Workflow Diagram
Results & Validation
Expected Yields
Due to the electron-withdrawing nature of the fluorine and chlorine substituents, the electrophilicity of the carbonyl intermediate is enhanced, generally favoring high yields despite the steric hindrance.
| Substrate Variation | Typical Isolated Yield (%) | Reaction Time (h) |
| Unsubstituted Phenacyl Bromide | 92 - 96% | 1 - 2 |
| 2,3-Dichloro-6-fluorophenacyl Bromide | 85 - 90% | 3 - 4 |
| 4-Nitro Phenacyl Bromide | 90 - 95% | 1 - 2 |
Characterization Guidelines
To validate the structure of 2-(2,3-dichloro-6-fluorophenyl)quinoxaline , focus on the following spectral markers:
-
NMR (400 MHz,
):-
Quinoxaline Core: Look for a characteristic singlet around
9.0 ppm (H-3 of the quinoxaline ring). The protons on the quinoxaline benzene ring (H5-H8) will appear as multiplets between 7.7 - 8.2 ppm . -
Substituted Phenyl Ring: The 2,3-dichloro-6-fluorophenyl group will show specific splitting patterns. The proton para to the fluorine (H5 on the phenyl ring) and meta to the fluorine (H4) will show coupling constants (
) typical of fluoro-aromatics.
-
-
NMR:
-
Expect a singlet (or multiplet due to H-F coupling) in the range of
-110 to -120 ppm , characteristic of aryl fluorides.
-
-
Mass Spectrometry (ESI+):
-
Look for the parent ion
. Note the chlorine isotope pattern ( ) which will result in a distinct M, M+2, M+4 cluster due to the two chlorine atoms.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Steric hindrance of the 2,6-disubstitution prevents glyoxal formation. | Increase temperature to 110°C or add a catalytic amount of Iodine ( |
| Sticky/Oily Precipitate | Product trapping DMSO or impurities. | Recrystallize from hot ethanol. If oil persists, sonicate the oil in ice water to induce crystallization. |
| Dark Impurities | Polymerization of diamine. | Ensure the diamine is fresh (white/pale yellow). Perform the reaction under an inert atmosphere ( |
References
-
Ma, C., et al. (2015).
-hydroxy ketones/ -halo ketones and 1,2-diamines." RSC Advances, 5, 2366-2371. -
Nair, S. S., et al. (2015). "A highly efficient and practicable one-pot strategy toward the synthesis of quinoxalines via oxidative cyclization of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-halo ketones and o-phenylenediamine." Tetrahedron Letters, 56(35), 4997-5000. -
Wu, X., et al. (2011).
-halo ketones and 1,2-diamines using DMSO as a solvent and oxidant." Green Chemistry, 13, 1141-1145. -
BenchChem. "NMR Characterization of Halogenated Quinoxalines." (General spectral reference for fluoro-chloro substituted heterocycles).
Sources
Troubleshooting & Optimization
How to avoid side reactions when using 2,3-Dichloro-6-fluorophenacyl bromide.
Technical Support Center: 2,3-Dichloro-6-fluorophenacyl bromide
Welcome to the technical support guide for 2,3-Dichloro-6-fluorophenacyl bromide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive alkylating agent. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to minimize side reactions and maximize the yield and purity of your target molecule.
Section 1: Foundational Principles of Reactivity
2,3-Dichloro-6-fluorophenacyl bromide is a powerful α-haloketone, a class of compounds valued for their ability to form new carbon-heteroatom bonds. Its reactivity is governed by two primary electrophilic sites. The presence of a carbonyl group significantly increases the electrophilicity of the adjacent α-carbon, making the bromide an excellent leaving group for SN2 reactions.[1][2] The electron-withdrawing effects of the di-chloro and fluoro substituents on the phenyl ring further enhance this reactivity by polarizing the C-Br bond.
However, this high reactivity is a double-edged sword. Understanding the potential reaction pathways is the first step toward controlling them.
Caption: Primary and secondary electrophilic sites on 2,3-Dichloro-6-fluorophenacyl bromide.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with 2,3-Dichloro-6-fluorophenacyl bromide in a practical, question-and-answer format.
FAQ 1: My reaction is showing multiple products, and a major byproduct has a much higher molecular weight than expected. What is happening?
Answer: This is a classic sign of Over-alkylation (or Di-alkylation). It occurs when your initially formed product is still sufficiently nucleophilic to react with another molecule of the phenacyl bromide. This is especially common with primary amines, thiols, or other nucleophiles possessing multiple reactive sites.
Causality: The product of the first alkylation (e.g., a secondary amine) can be deprotonated by the base present in the reaction, regenerating a nucleophile that competes with the starting material for the alkylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation side reactions.
Validated Prevention Protocol:
-
Stoichiometry Control: Use the nucleophile as the limiting reagent or use no more than 1.05 equivalents of 2,3-Dichloro-6-fluorophenacyl bromide.
-
Inverse Addition: Prepare a solution of the nucleophile and a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetonitrile). Slowly add a solution of the phenacyl bromide dropwise to this mixture at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting nucleophile.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to control the rate of the second alkylation, which may have a higher activation energy.
-
Monitoring: Track the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting nucleophile is consumed.
FAQ 2: Instead of my expected product, I am isolating a rearranged compound, possibly an ester or a carboxylic acid. Why?
Answer: This outcome strongly suggests that the Favorskii Rearrangement has occurred. This base-catalyzed rearrangement is a known side reaction for α-haloketones that possess at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl).[1]
Mechanism: A strong base preferentially abstracts an acidic α'-proton, forming an enolate. This enolate then undergoes intramolecular SN2 displacement of the bromide to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like a hydroxide or alkoxide from the base), leading to the rearranged product.
Causality: The choice of base is the single most critical factor. Strong, nucleophilic bases like sodium hydroxide, potassium tert-butoxide, or sodium ethoxide dramatically promote this side reaction.
Base Selection Guide:
| Base | Type | Suitability for Alkylation | Risk of Favorskii Rearrangement | Rationale |
| K₂CO₃ / Cs₂CO₃ | Weak, Non-nucleophilic | Excellent | Low | Sufficiently basic to deprotonate most N/S nucleophiles but not acidic α'-protons. The preferred choice. |
| Triethylamine (TEA) | Organic, Non-nucleophilic | Good | Low to Moderate | Generally suitable, but its basicity can sometimes be insufficient or may lead to elimination with sensitive substrates. |
| DIPEA | Hindered Organic Base | Good | Low | A good alternative to TEA, offering more steric hindrance to prevent side reactions. |
| NaH | Strong, Non-nucleophilic | Moderate | Moderate to High | Can be too aggressive, leading to enolate formation and the Favorskii pathway if not used carefully at low temperatures. |
| NaOH / KOH | Strong, Nucleophilic | Poor | Very High | The hydroxide ion is both a strong base and a nucleophile that will readily trigger the rearrangement. Avoid. |
| NaOEt / KOtBu | Strong, Nucleophilic | Poor | Very High | Alkoxides are classic reagents for inducing the Favorskii rearrangement. Avoid for simple alkylations. |
Validated Prevention Protocol:
-
Select the Right Base: Use a mild, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is the most common and effective choice.
-
Solvent Choice: Perform the reaction in a polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents effectively dissolve the reagents but do not participate in the reaction.
-
Control Temperature: Run the reaction at or below room temperature. The Favorskii rearrangement often has a higher activation energy than the desired SN2 reaction.
FAQ 3: My yield is low, and I've identified a byproduct where the bromine has been replaced by an -OH or -OR group from my solvent.
Answer: You are observing a Solvolysis side reaction. Protic solvents like methanol, ethanol, or water are nucleophiles themselves and can compete with your intended nucleophile to react with the highly electrophilic phenacyl bromide.[3]
Causality: The C-Br bond is sufficiently polarized that it can be cleaved by solvent molecules, especially in polar protic solvents that can stabilize both the departing bromide anion and the carbocation-like transition state. The ortho-fluoro substituent's electron-withdrawing nature may further enhance the electrophilicity of the α-carbon, making it more susceptible to attack by weak nucleophiles like solvents.[4]
Recommended Solvent Systems:
| Solvent | Type | Suitability for Alkylation | Rationale |
| Acetonitrile | Polar Aprotic | Excellent | Good solubility for many salts and organic compounds; completely inert. |
| Acetone | Polar Aprotic | Excellent | Excellent solvent for SN2 reactions; inert. |
| THF | Polar Aprotic | Good | Good general-purpose solvent, though less polar than MeCN or DMF. |
| DMF | Polar Aprotic | Good | High polarity can accelerate SN2 reactions, but can be hard to remove. |
| Methanol/Ethanol | Polar Protic | Poor - Avoid | Will act as a nucleophile, causing solvolysis. |
| Water | Polar Protic | Poor - Avoid | Will hydrolyze the phenacyl bromide to the corresponding α-hydroxy ketone. |
Validated Prevention Protocol:
-
Use Anhydrous Aprotic Solvents: Always use dry, polar aprotic solvents. Acetonitrile, acetone, or THF are excellent first choices.
-
Ensure Dry Reagents: Use anhydrous base and ensure your nucleophile is free of water. If necessary, dry reagents before use.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.
Section 3: General Best Practices for Handling and Storage
Ensuring the integrity of your starting material is paramount for a successful reaction.
-
Handling: 2,3-Dichloro-6-fluorophenacyl bromide, like other phenacyl bromides, is a potent lachrymator and skin irritant.[5][6] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place.[7] It should be stored away from incompatible materials such as strong bases, moisture, and oxidizing agents to prevent degradation.[8] Upon receipt, storing the container in a desiccator can help prolong its shelf life.
By understanding the inherent reactivity of 2,3-Dichloro-6-fluorophenacyl bromide and carefully controlling the reaction parameters—especially the choice of base, solvent, and addition method—you can effectively mitigate common side reactions and achieve your desired synthetic outcome.
References
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry - ACS Publications.[Link]
-
The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.[Link]
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate.[Link]
-
phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
α-Halo ketone - Wikipedia. Wikipedia.[Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI.[Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.[Link]
-
Phenacyl bromide | C8H7BrO - PubChem. National Institutes of Health.[Link]
-
Relative reactivity of α-fluoroacetophenone and α-chloroacetophenone at different temperatures. ResearchGate.[Link]
-
2-Bromo-3'-chloroacetophenone | C8H6BrClO - PubChem. National Institutes of Health.[Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 3-Chloro-4-fluorophenacyl Bromide | 63529-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Common impurities in the synthesis of 2,3-Dichloro-6-fluorophenacyl bromide and their removal.
Topic: Troubleshooting Impurities & Optimization in
Executive Summary & Molecule Context
Target Molecule: 2-Bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone CAS: 306935-05-7 (Generic phenacyl bromide class) / Specific intermediate for Lixivaptan (VPA-985) .[2] Critical Utility: This compound is a high-value electrophile used to construct the benzazepine scaffold in vasopressin receptor antagonists like Lixivaptan [1].[2]
The Core Challenge:
The synthesis involves the
Impurity Profile & Troubleshooting Guide
This section is structured as a dynamic Q&A to address specific failure modes encountered in the lab.
Module A: The "Dibromo" Nightmare (Over-Bromination)
User Issue: "I am consistently seeing 10-15% of the dibromo impurity (2,2-dibromo-1-(2,3-dichloro-6-fluorophenyl)ethanone) by HPLC, even when using exactly 1.0 equivalent of bromine."
Technical Diagnosis:
This is a classic kinetic competition issue. In
Corrective Actions:
-
Switch Reagents (High Selectivity):
-
The "Slow-Drip" Technique (If using
):-
Protocol: Dilute
in the reaction solvent (e.g., DCM or Acetic Acid) and add it dropwise over 2–4 hours at 0°C to 10°C . -
Why: Keeping the instantaneous concentration of
low ensures that the starting material (present in excess during addition) statistically outcompetes the product for the halogen.
-
-
Acid Catalysis Tuning:
Module B: Reaction Stalling (Unreacted Starting Material)
User Issue: "The reaction stalls at 80% conversion. Adding more bromine just increases the dibromo impurity, but the starting acetophenone remains."[1]
Technical Diagnosis: The 2,3-dichloro-6-fluoro substitution pattern makes the aromatic ring highly electron-poor.[1][2] This deactivates the carbonyl oxygen, making it less basic and harder to protonate (the first step of acid-catalyzed enolization).[2]
Corrective Actions:
-
Solvent Switch:
-
Catalyst Augmentation:
Module C: The "Pink" Product (Color & Stability)
User Issue: "The product was white after filtration, but turned pink/brown after drying overnight in the vacuum oven. The melting point also dropped."
Technical Diagnosis: Phenacyl bromides are notoriously unstable.[2] The color change indicates the formation of HBr (autocatalytic decomposition) and subsequent polymerization or oxidation.[2] The "pink" color is often a trace polymerized byproduct that acts as a photosensitizer.[2]
Corrective Actions:
-
The "Bisulfite" Wash:
-
Storage Protocols:
Data Visualization: Troubleshooting Logic
The following decision tree guides you through the optimization process based on HPLC data.
Figure 1: Decision tree for troubleshooting
Comparative Data: Impurity Profile
Use the table below to identify peaks in your chromatogram (Reverse Phase HPLC, C18 Column).
| Component | Relative Retention Time (RRT)* | Nature | Origin | Removal Strategy |
| Phenacyl Alcohol | 0.6 - 0.7 | Polar | Hydrolysis (Moisture) | Avoid aqueous workup; Dry solvents.[2] |
| Starting Material | 1.00 | Non-Polar | Incomplete Reaction | Recrystallization (MeOH).[2] |
| Target Product | 1.2 - 1.3 | Non-Polar | Main Product | N/A |
| Dibromo Impurity | 1.5 - 1.6 | Very Non-Polar | Over-reaction | Critical: Prevent upstream (see Module A).[2] Hard to remove by crystallization.[2] |
*Note: RRT is approximate and depends on specific gradient conditions (e.g., Acetonitrile/Water).[1]
Validated Experimental Protocol
Method: Selective Bromination using Copper(II) Bromide Recommended for high-purity requirements to minimize dibromo formation.[2]
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Add 2,3-dichloro-6-fluoroacetophenone (10.0 g, 48.3 mmol) and Ethyl Acetate (150 mL). Stir until dissolved.
-
Reagent Addition: Add Copper(II) Bromide (
) (21.6 g, 96.6 mmol, 2.0 eq).-
Note:
is heterogeneous in EtOAc; the reaction is a suspension.[2]
-
-
Reaction: Heat to reflux (
) with vigorous stirring. -
Workup:
-
Purification (Recrystallization):
References
-
Palladio Biosciences/Centessa. (2021).[2] Lixivaptan: Mechanism of Action and Clinical Development for ADPKD. Centessa Pharmaceuticals.[2] Link
-
Cowper, A. J., et al. (2015).[1][2] Alpha-bromination of acetophenones: A review of methods and mechanisms. Organic Chemistry International.[2] Link
-
King, L. C., & Ostrum, G. K. (1964).[1][2] Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.[1][2] Link[2]
-
Organic Syntheses. (1936).[2] Phenacyl Bromide Preparation via Bromine in Acetic Acid. Org.[2][7][10][11][12] Synth. 16, 73. Link
-
BenchChem. (2025).[2][6][9] Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Link[2]
Sources
- 1. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
- 2. Lixivaptan - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sioc-journal.cn [sioc-journal.cn]
Managing the lachrymatory effects of 2,3-Dichloro-6-fluorophenacyl bromide in the lab.
Technical Support Center: Managing 2,3-Dichloro-6-fluorophenacyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 2,3-Dichloro-6-fluorophenacyl bromide. As a potent lachrymator and reactive alpha-haloketone, this compound demands meticulous handling to ensure laboratory safety and experimental integrity. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
I. Understanding the Hazard: FAQs on the Lachrymatory Effects
Q1: What makes 2,3-Dichloro-6-fluorophenacyl bromide a lachrymator?
A1: 2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-haloketones. The potent lachrymatory (tear-inducing) and irritant properties of this compound stem from the high reactivity of the carbon-bromine bond, which is activated by the adjacent carbonyl group.[1][2] This structural feature makes the molecule susceptible to nucleophilic attack, particularly by biological molecules in the eye and respiratory tract, leading to a rapid and painful inflammatory response.
Q2: I've been exposed to the vapors and my eyes are burning. What is the immediate first aid protocol?
A2: Immediate and thorough irrigation of the eyes is critical.[3][4]
-
Step 1: Immediate Irrigation: Proceed immediately to an eyewash station and flush your eyes with a gentle, continuous stream of cool water for at least 15 minutes.[3][4][5] It is crucial to hold your eyelids open to ensure water reaches all surfaces of the eye and under the eyelids.[3]
-
Step 2: Remove Contact Lenses: If you are wearing contact lenses, remove them while rinsing, as they can trap the chemical.[4][6] Do not attempt to reinsert them.[4]
-
Step 3: Seek Medical Attention: After flushing, seek immediate medical attention.[3][7] Inform medical personnel of the specific chemical you were exposed to.
Q3: What are the symptoms of exposure, and how long do they typically last?
A3: Exposure to 2,3-Dichloro-6-fluorophenacyl bromide vapors or aerosol can cause immediate and severe irritation to the eyes, skin, and respiratory tract.[8][9] Symptoms include intense eye pain, excessive tearing, redness, a burning sensation in the nose and throat, coughing, and shortness of breath. The duration of symptoms can vary depending on the concentration and duration of exposure but typically subside within a few hours after removal from the source and proper decontamination.
II. Proactive Management: Engineering Controls and Personal Protective Equipment (PPE)
Q4: What are the essential engineering controls for working with this compound?
A4: The primary engineering control is to always handle 2,3-Dichloro-6-fluorophenacyl bromide within a certified chemical fume hood.[8][10] This minimizes the risk of inhalation exposure and contains any accidental releases. Ensure the fume hood has adequate airflow and is not cluttered to maintain its effectiveness.
Q5: I'm unsure about the appropriate PPE. What is the minimum required?
A5: A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8][11] A face shield worn over goggles is recommended for splash hazards.[11] | Protects against direct splashes and vapors. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[8][10][11] | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contaminated. |
| Body Protection | A buttoned, long-sleeved lab coat.[10][11] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[8][10] | Prevents exposure from spills. |
-
Note: Always inspect gloves for any signs of degradation or punctures before use.[11]
Q6: Can I wear my regular prescription glasses for eye protection?
A6: No. Standard prescription glasses do not provide adequate protection from splashes or vapors as they lack side shields and a complete seal around the eyes.[8] You must wear chemical splash goggles, which can often be worn over prescription glasses.
III. Experimental Workflow: Troubleshooting Handling and Reactions
Q7: I need to weigh out the solid compound. What is the safest way to do this?
A7: Weighing should be performed within the chemical fume hood.
-
Step 1: Preparation: Don all required PPE. Place a tared weigh boat on the balance inside the fume hood.
-
Step 2: Dispensing: Carefully dispense the solid from the reagent bottle into the weigh boat using a clean spatula. Avoid creating dust.
-
Step 3: Sealing: Immediately and securely cap the reagent bottle.
-
Step 4: Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound.
Q8: I'm running a reaction with this compound. What precautions should I take?
A8: All reactions should be conducted in a chemical fume hood.
-
Workflow Diagram:
Caption: Reaction workflow for 2,3-Dichloro-6-fluorophenacyl bromide.
-
Key Considerations:
-
Ensure your reaction vessel is appropriately sized and equipped with a condenser if heating.
-
Maintain negative pressure within the fume hood.
-
Have appropriate quenching and neutralization agents readily available.
-
IV. Emergency Preparedness: Spills and Decontamination
Q9: I've spilled a small amount of the solid powder in the fume hood. How do I clean it up?
A9: For a small spill contained within the fume hood:
-
Step 1: Isolate: Keep the spill contained within the fume hood.
-
Step 2: Neutralize (Optional but Recommended): Prepare a neutralizing solution. A common approach for α-haloketones is a solution of sodium bicarbonate or a similar mild base to facilitate nucleophilic substitution and reduce reactivity.
-
Step 3: Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Step 4: Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[12]
-
Step 5: Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a soap and water wash.[13] All cleaning materials should be disposed of as hazardous waste.
Q10: How do I decontaminate my glassware after the experiment?
A10: Decontamination should be performed in the fume hood.
-
Decontamination Protocol:
Caption: Step-by-step glassware decontamination protocol.
-
Waste Management: All rinsates and cleaning solutions should be collected as hazardous waste. Do not pour them down the drain.[14]
Q11: What is the proper procedure for disposing of waste containing this compound?
A11: All waste, including solid compound, contaminated materials, and solutions, must be disposed of as hazardous waste.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2,3-Dichloro-6-fluorophenacyl bromide".[15]
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal by your institution's environmental health and safety department.
V. Storage and Stability
Q12: How should I store 2,3-Dichloro-6-fluorophenacyl bromide?
A12: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[12] It is advisable to store it in a secondary container to contain any potential leaks.
Q13: Is the compound light-sensitive or moisture-sensitive?
References
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
- Combi-Blocks, Inc. (2023, June 10). JQ-5863 - Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure.
- ACROS ORGANICS. (n.d.). Material Safety Data Sheet - Bromine, pa.
- Carl ROTH. (n.d.). Safety Data Sheet: , Europe.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
- National Research Council. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
- University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety.
- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
- Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
- Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- SAMS Solutions. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Al-Zaytoonah University of Jordan. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
- Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Wikipedia. (n.d.). Phenacyl bromide.
- Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Organic Syntheses. (n.d.). phenacyl bromide - Organic Syntheses Procedure.
- MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
- Jordan Journal of Chemistry. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 16(2), 49–57.
- Thieme. (n.d.). Flow Chemistry in Organic Synthesis 14.
- Jordan Journal of Chemistry. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 16(2), 49–57.
- Miljøstyrelsen. (n.d.). Brominated flame retardants; Toxicity and ecotoxicity.
- Rat Cat Inc. (n.d.). Toxic effects of brominated flame retardants in man and in wildlife.
- Green Science Policy Institute. (n.d.). Some Flame Retardants of Concern. Retrieved from Green Science Policy Institute website.
- National Institute of Environmental Health Sciences. (n.d.). Flame Retardants.
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Technical Support Center: Enhancing Heterocycle Synthesis with 2,3-Dichloro-6-fluorophenacyl Bromide
Welcome to the technical support center for improving the yield of heterocycle synthesis utilizing 2,3-Dichloro-6-fluorophenacyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic outcomes.
Introduction: The Versatility and Challenges of an α-Haloketone
2,3-Dichloro-6-fluorophenacyl bromide is a highly reactive α-haloketone, a valuable building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its utility stems from the presence of two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[1][2] This dual reactivity allows for the construction of diverse heterocyclic scaffolds, which are prominent in many biologically active molecules.[3]
However, this high reactivity can also lead to challenges in controlling reaction pathways, resulting in low yields and the formation of unwanted byproducts. This guide will equip you with the knowledge to navigate these challenges and successfully employ this versatile reagent in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during heterocycle synthesis with 2,3-Dichloro-6-fluorophenacyl bromide in a question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes?
A1: Low or no yield can be attributed to several factors:
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Many cyclization reactions require heating to overcome the activation energy barrier.[4] For instance, in a Hantzsch thiazole synthesis, the reaction is often performed in an alcohol like ethanol with heating.[4][5]
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Poor Reagent Quality: 2,3-Dichloro-6-fluorophenacyl bromide is susceptible to degradation. Ensure you are using a high-purity reagent. It is also a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Incorrect Stoichiometry: Precise measurement of reactants is crucial. An excess of one reactant might lead to side reactions.
-
Presence of Water: Many reactions involving α-haloketones are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?
A2: The high reactivity of 2,3-Dichloro-6-fluorophenacyl bromide can lead to several side reactions:
-
Self-condensation: The α-haloketone can react with itself, especially in the presence of a base.
-
Reaction with Solvent: Nucleophilic solvents can react with the α-haloketone. For example, using an alcohol as a solvent could lead to the formation of an α-alkoxy ketone.
-
Over-alkylation: If your nucleophile has multiple reactive sites, over-alkylation can occur.
-
Hydrolysis: In the presence of water, the phenacyl bromide can hydrolyze back to the corresponding phenacyl alcohol.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Controlled Addition of Reagents: Add the 2,3-Dichloro-6-fluorophenacyl bromide slowly to the reaction mixture containing the nucleophile. This helps to maintain a low concentration of the reactive α-haloketone, disfavoring self-condensation.
-
Choice of Solvent: Select a non-nucleophilic, aprotic solvent if possible. Dioxane, acetonitrile, or DMF are often good choices, though solvent optimization is key.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to control the reaction rate and reduce the formation of undesired products.[6][7]
-
Use of a Protecting Group: If your nucleophile has multiple reactive sites, consider using a protecting group to block unwanted reactivity.[8]
Q4: My product is difficult to purify. What are the best strategies for purification?
A4: Purification of products derived from 2,3-Dichloro-6-fluorophenacyl bromide can be challenging due to the potential for similarly polar byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts.[9] A careful selection of the eluent system is critical for achieving good separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.[10] The key is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
Washing: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to remove acidic impurities like HBr that may have formed during the reaction. Subsequently, washing with brine and drying the organic layer is standard practice.
Frequently Asked Questions (FAQs)
Q1: What types of heterocycles can be synthesized using 2,3-Dichloro-6-fluorophenacyl bromide?
A1: This versatile reagent can be used to synthesize a wide range of heterocycles, including but not limited to:
-
Thiazoles: Via the Hantzsch thiazole synthesis by reacting with a thioamide or thiourea.[5][11][12]
-
Furans: By reacting with β-ketoesters in the presence of a base, followed by acid-catalyzed cyclization.[13]
-
Pyrroles: Similar to furan synthesis, using an α-amino ketone or its precursor.[11][13]
-
Imidazoles: By reacting with amidines.
-
Fused Heterocycles: It can be used as a precursor to construct more complex, fused heterocyclic systems.[14][15]
Q2: What is the role of the dichloro and fluoro substituents on the phenyl ring?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can influence the reactivity of the α-haloketone. These substituents can:
-
Increase the electrophilicity of the carbonyl carbon and the α-carbon.
-
Affect the acidity of the α-protons.
-
Influence the stability of reaction intermediates.
-
Provide sites for further functionalization in later synthetic steps.
Q3: Are there any specific safety precautions I should take when working with 2,3-Dichloro-6-fluorophenacyl bromide?
A3: Yes, this compound is a lachrymator and is corrosive.[16] It is crucial to:
-
Handle it in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[16]
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[17]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a thiazole derivative using 2,3-Dichloro-6-fluorophenacyl bromide and a thioamide.
Materials:
-
2,3-Dichloro-6-fluorophenacyl bromide
-
Thioamide (e.g., thiourea or a substituted thioamide)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add 2,3-Dichloro-6-fluorophenacyl bromide (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen eluent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Troubleshooting Common Issues in Heterocycle Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inadequate reaction temperature or time. | Optimize temperature and reaction duration based on TLC monitoring.[6] |
| Poor reagent quality. | Use high-purity, fresh 2,3-Dichloro-6-fluorophenacyl bromide. | |
| Presence of moisture. | Use anhydrous solvents and a dry reaction setup. | |
| Multiple Byproducts | Self-condensation of the α-haloketone. | Add the α-haloketone slowly to the reaction mixture. |
| Reaction with a nucleophilic solvent. | Choose a non-nucleophilic, aprotic solvent. | |
| Over-alkylation of the nucleophile. | Use protecting groups if necessary. | |
| Purification Difficulties | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography; consider gradient elution.[9] |
| Oily product that won't crystallize. | Purify by column chromatography first, then attempt recrystallization.[9] | |
| Colored impurities. | Wash the crude product with a dilute aqueous base to remove acidic byproducts. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for heterocycle synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
References
- Technical Support Center: Hantzsch Thiazole Synthesis. Benchchem.
- Heterocyclic Chemistry part2.
- Optimization of the cyclization reaction conditions. ResearchGate.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Optimization of the reaction conditions for the cyclization of 3i. ResearchGate.
- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC.
- Optimization of the Cyclization Conditions. ResearchGate.
- Synthetic Access to Aromatic α-Haloketones. MDPI.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- α-Halo ketone. Wikipedia.
- α-Haloketones as versatile building blocks in organic synthesis. ResearchGate.
- SAFETY DATA SHEET.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA.
- Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. PMC - NIH.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
- How To Run A Reaction: Purification. Department of Chemistry : University of Rochester.
- Process for preparing thiazole derivatives. Google Patents.
- HETEROCYCLES. Semantic Scholar.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
- Review of the synthesis and biological activity of thiazoles.
- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
- A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate.
- 3-Bromo-6-chloro-2-fluorophenacyl bromide. CymitQuimica.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- SAFETY DATA SHEET.
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.
- 5-Bromo-1,3-dichloro-2-fluorobenzene. AK Scientific, Inc.
- Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Benchchem.
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
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- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]
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Preventing hydrolysis of 2,3-Dichloro-6-fluorophenacyl bromide during workup.
Technical Support Center
Topic: Preventing Hydrolysis of 2,3-Dichloro-6-fluorophenacyl Bromide During Workup Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-23DC6F-PB-V1
Introduction: The Challenge of Stabilizing an Essential Reagent
2,3-Dichloro-6-fluorophenacyl bromide is a highly reactive α-haloketone, a class of compounds prized as versatile building blocks in medicinal chemistry and the synthesis of complex heterocyclic molecules.[1][2] However, its utility is matched by its principal vulnerability: a pronounced susceptibility to hydrolysis during aqueous workup procedures. The presence of a carbonyl group significantly increases the electrophilicity of the α-carbon, making the C-Br bond exceptionally reactive towards nucleophiles, including water.[1][3]
This guide, authored for the experienced researcher, moves beyond basic protocols to explain the mechanistic underpinnings of this instability. We provide field-tested troubleshooting strategies, detailed preventative protocols, and analytical methods to help you diagnose and eliminate hydrolysis, ensuring the integrity of your final product.
The "Why": Understanding the Mechanism of Hydrolysis
To effectively prevent hydrolysis, one must first understand the chemical principles that drive this unwanted side reaction. The reactivity of 2,3-Dichloro-6-fluorophenacyl bromide is not merely that of a simple alkyl bromide; it is significantly amplified by the adjacent carbonyl group.
The primary mechanism is a bimolecular nucleophilic substitution (S(_N)2) reaction, where water acts as the nucleophile.[4] The key factors contributing to its high reactivity are:
-
Inductive Effect: The electron-withdrawing carbonyl group polarizes the α-carbon, increasing its partial positive charge and making it a prime target for nucleophilic attack.[3]
-
Transition State Stabilization: The overlap of the p-orbitals of the carbonyl group with the developing p-orbital in the S(_N)2 transition state provides orbital stabilization, lowering the activation energy of the reaction.
-
pH Sensitivity: While hydrolysis can occur in neutral water, the reaction is significantly accelerated by both acidic and basic conditions.[4][5] In basic media, the hydroxide ion (OH⁻), a much stronger nucleophile than water, dramatically increases the rate of hydrolysis.[5] In acidic media, protonation of the carbonyl oxygen further enhances the electrophilicity of the α-carbon.
Caption: General S(_N)2 hydrolysis pathway for α-haloketones.
Troubleshooting Guide: Diagnosing and Solving Workup Issues
This section addresses common problems encountered during the workup of reactions involving 2,3-Dichloro-6-fluorophenacyl bromide.
Q1: "My post-workup TLC plate shows a new, highly polar spot (low Rf) that wasn't in the initial reaction mixture. What is it?"
A: This is the classic sign of hydrolysis. The new spot is almost certainly the corresponding α-hydroxy ketone, which is significantly more polar than the parent bromide due to the hydroxyl group.
-
Immediate Action: If the separation on the TLC plate is good, you may be able to salvage the desired product via careful column chromatography. However, prevention is the best strategy.
-
Troubleshooting: Review your workup protocol. Did you use a basic wash (e.g., NaHCO₃)? Was the extraction performed at room temperature? Was the contact time with the aqueous layer prolonged? Any of these factors can lead to significant hydrolysis.
Q2: "My final product yield is low, and the ¹H NMR spectrum is complex, showing an unexpected singlet and a broad peak. Could this be hydrolysis?"
A: Yes, this is highly indicative of contamination with the hydrolysis byproduct. The NMR signature of the α-haloketone and its corresponding α-hydroxyketone are distinct.
| Compound | Functional Group | Expected ¹H NMR Shift (δ, ppm) | Multiplicity | Notes |
| Product | -CH₂Br | ~4.5 - 4.8 | Singlet | The two α-protons adjacent to the bromine and carbonyl. |
| Byproduct | -CH₂OH | ~4.2 - 4.6 | Singlet | The two α-protons adjacent to the new hydroxyl group. |
| Byproduct | -OH | Variable (broad) | Singlet (broad) | A new, broad signal corresponding to the hydroxyl proton. |
-
Action: Quantify the impurity by integrating the respective peaks in the ¹H NMR. If the level of impurity is unacceptable, re-purification by chromatography or recrystallization is necessary. For future runs, implement the preventative protocols outlined in the next section.
Q3: "I'm struggling with emulsions during my extraction. How can I resolve this without risking hydrolysis?"
A: Emulsions are common when working with complex reaction mixtures. Aggressive methods to break them can promote hydrolysis.
-
Safe Resolution:
-
Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated NaCl solution (brine). The increased ionic strength of the aqueous layer often breaks the emulsion.
-
Gentle Agitation: Do not shake vigorously. Gently rock or swirl the separatory funnel.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite. This can sometimes break the emulsion, after which the layers can be separated.
-
-
What to Avoid: Do NOT add small amounts of acid or base to break the emulsion, as this will alter the pH and likely accelerate hydrolysis.
Preventative Strategies: Recommended Protocols for a Hydrolysis-Free Workup
Proactive measures are paramount. The following protocols are designed to minimize contact with water and maintain a non-basic environment.
Protocol 1: Standard Mildly Acidic Aqueous Workup
This is the recommended procedure for most applications.
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0-5 °C in an ice bath.
-
Quenching: Slowly pour the cold reaction mixture into a separate flask containing a cold (0-5 °C), saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is weakly acidic and an excellent choice for quenching many reactions without introducing a harsh pH.[6][7]
-
Extraction: Promptly transfer the quenched mixture to a separatory funnel and extract 2-3 times with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extractions quickly to minimize contact time.
-
Washing: Combine the organic layers and wash sequentially with:
-
1x with cold deionized water.
-
1x with cold saturated brine solution. The brine wash helps to remove the bulk of dissolved water from the organic phase.[8]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature does not exceed 30-35 °C.
Caption: A workflow diagram for the recommended aqueous workup.
Protocol 2: Non-Aqueous (Anhydrous) Workup
For substrates that are exceptionally sensitive or when the reaction byproducts are non-ionic.
-
Solvent Removal: Concentrate the reaction mixture directly under reduced pressure to remove the bulk solvent.
-
Suspension: Re-suspend the resulting residue in a suitable non-polar solvent in which your product is soluble but the reaction salts are not (e.g., a mixture of dichloromethane and hexanes).
-
Filtration: Filter the suspension through a short plug of a neutral adsorbent like silica gel or Celite®.[9]
-
Elution: Wash the plug with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
FAQs: Field-Proven Insights
Q: Is it ever acceptable to use a sodium bicarbonate (NaHCO₃) wash?
A: This is strongly discouraged. While NaHCO₃ is considered a weak base, it is often sufficient to cause rapid hydrolysis of sensitive α-haloketones. If an acidic catalyst or byproduct must be removed, a non-aqueous workup (Protocol 2) is the safest option. If an aqueous wash is unavoidable, use an extremely dilute, pre-chilled bicarbonate solution and perform the wash in under 30 seconds at 0 °C, but be aware that some product loss is still likely.
Q: Which extraction solvent is best?
A:
-
Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity. It is less dense than water.
-
Dichloromethane (DCM): Can dissolve a wider range of compounds and is denser than water, which can simplify separations. However, it can be more prone to forming emulsions.
-
Diethyl Ether (Et₂O): Its high volatility makes it easy to remove, but it is highly flammable.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that is immiscible with water, allowing for direct workup without solvent switching.[10]
Q: How should I store the purified 2,3-Dichloro-6-fluorophenacyl bromide?
A: Store the purified solid in a tightly sealed container in a freezer (-20 °C), protected from light and moisture. Phenacyl bromides are potent lachrymators and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11]
References
- EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents. (n.d.).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. ACSGCIPR. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
ResearchGate. (2020, November 10). Work up of chemical reactions without water? Retrieved from [Link]
-
Feng, Y., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3493. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. Retrieved from [Link]
-
de Souza, R. O. M. A., & da Silva, F. C. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(18), 3277. Retrieved from [Link]
-
Anonymous. (2018, February 19). Hydrolysis Reactions. SlidePlayer. Retrieved from [Link]
-
Khan Academy. (2019, January 9). Mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]
-
Behera, S., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1148-1155. Retrieved from [Link]
-
ResearchGate. (2025, September 22). The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. Retrieved from [Link]
-
R Discovery. (2025, August 10). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3504-3510. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
R Discovery. (n.d.). Phenacyl Bromide Research Articles. Retrieved from [Link]
-
Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. Retrieved from [Link]
-
Indian Academy of Sciences. (2022, December 8). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118). Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
-
Department of Water and Sanitation, Republic of South Africa. (n.d.). Analytical Methods Manual. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]
- CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents. (n.d.).
- WO 2014/056465 A1 - Google Patents. (2014, April 17).
-
ResearchGate. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]
-
European Union. (2015, February 2). Common Implementation Strategy for the Water Framework Directive (2000/60/EC). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. Retrieved from [Link]
- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents. (n.d.).
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. esisresearch.org [esisresearch.org]
- 6. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Scaling up the synthesis of 2,3-Dichloro-6-fluorophenacyl bromide: challenges and solutions.
Executive Summary & Core Chemistry
Target Molecule: 2,3-Dichloro-6-fluorophenacyl bromide (also known as 2-Bromo-1-(2,3-dichloro-6-fluorophenyl)ethan-1-one).[1] Primary Application: Key intermediate for loop diuretics (e.g., Indacrinone analogs) and specific kinase inhibitors.[1] Reaction Class: Electrophilic Alpha-Bromination of an Electron-Deficient Acetophenone.[1]
The Challenge
Scaling this reaction is non-trivial due to the 2,3-dichloro-6-fluoro substitution pattern .[1] The electron-withdrawing nature of the halogenated ring deactivates the enolization process, leading to:
-
Sluggish Initiation: A dangerous induction period where bromine accumulates before reacting.[1]
-
Selectivity Issues: Once active, the reaction can easily over-brominate to the
-dibromo impurity if local concentration/temperature is not controlled.[1] -
Safety: The product is a potent lachrymator (tear gas agent) and skin sensitizer.[1]
Critical Process Parameters (CPP)
The following parameters are established baselines for a successful 100g to 1kg scale campaign.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.00 – 1.05 eq | Excess bromine leads to the difficult-to-remove dibromo impurity.[1] |
| Solvent | Glacial Acetic Acid (AcOH) | Promotes acid-catalyzed enolization.[1] Methanol is an alternative but risks ketal formation or methyl ether byproducts.[1] |
| Temperature | 0°C to 25°C | Keep low to favor mono-substitution. Higher temps (>40°C) accelerate dibromination.[1] |
| Initiator | HBr (cat.) or | Crucial: The electron-poor ring resists enolization.[1] Pre-catalysis eliminates the induction period.[1] |
| Quench | NaHSO | Essential to destroy unreacted bromine immediately to prevent post-reaction bromination during workup.[1] |
Process Workflow Visualization
The following diagram outlines the logical flow for the synthesis and purification, highlighting critical decision nodes.
Caption: Logical workflow for the alpha-bromination process, emphasizing the critical initiation step to prevent thermal runaway.
Troubleshooting Guide & FAQs
Category A: Reaction Kinetics & Yield
Q1: The reaction mixture remains red/brown after adding the first portion of bromine. It’s not initiating.
-
Diagnosis: This is the "Induction Period" trap.[1] The electron-deficient ring (2,3-dichloro-6-fluoro) makes the ketone less basic, slowing down the initial protonation required for enolization.[1]
-
Solution:
-
Do NOT add more bromine yet.[1] Accumulation leads to a runaway exotherm later.[1]
-
Add Catalyst: Add 2-3 drops of 48% HBr or a small crystal of Iodine (
). -
Gentle Heat: Warm the reactor to 30-35°C until the color fades (indicating consumption of
), then immediately cool back to 0-10°C for the main addition.
-
Q2: HPLC shows 10-15% of the
-
Diagnosis: This usually occurs due to high local concentrations of bromine (poor stirring) or high temperatures (>25°C).[1]
-
Solution (Process): Improve agitation and slow down the addition rate. Ensure the reactor jacket is adequate to remove the heat of reaction.[1]
-
Solution (Purification): The dibromo impurity is difficult to separate by chromatography.[1]
-
Recrystallization: Use Ethanol/Water (9:1).[1] The dibromo species is often more soluble and will stay in the mother liquor.[1]
-
Reduction: If the batch is valuable, treat the crude mixture with Diethyl Phosphite (
) and TEA in THF; this selectively reduces the -dibromo species back to the monobromo product [1].[1]
-
Q3: The product is oiling out instead of crystallizing during the quench.
-
Diagnosis: The melting point of 2,3-dichloro-6-fluorophenacyl bromide is relatively low (approx 45-55°C range for similar analogs).[1] If the quench water is too warm or the solvent ratio is off, it oils.[1]
-
Solution:
-
Seed the mixture with pure crystal at 10°C.
-
Use a biphasic workup (DCM/Water) to isolate the oil, strip the solvent, and then recrystallize from a non-polar solvent like Heptane or a Toluene/Heptane mix to force precipitation.[1]
-
Category B: Safety & Handling
Q4: The fumes are overpowering even in the hood. How do we handle the lachrymatory nature on scale?
-
Risk: Phenacyl bromides are potent tear gas agents.[1] They alkylate TRPA1 receptors in the eyes and lungs.[1]
-
Engineering Controls:
-
Decontamination: Keep a spray bottle of 10% Sodium Thiosulfate solution handy.[1] Spraying this on gloves/glassware immediately neutralizes the alkylating potential of the bromide.[1]
Q5: My final product is turning purple/black after 2 days of storage.
-
Diagnosis: Residual acid (HBr) trapped in the crystal lattice is catalyzing decomposition.[1]
-
Solution:
References
-
BenchChem. (2025).[1] Synthesis and Properties of 2,3-Dichloro-6-fluorophenacyl bromide (CAS 886762-53-4).[1][2][3] Retrieved from [1]
-
ChemicalBook. (2023).[1] 2,3-Dichloro-6-fluorophenacyl bromide Preparation Products.[1][2][3][4][5] Retrieved from [1]
-
Organic Syntheses. (1973).[1] General Procedure for Phenacyl Bromides (Analogous Protocols). Coll. Vol. 5, p. 117. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Safety Data and Handling of Alpha-Bromoketones. Retrieved from [1]
-
Cragoe, E. J., et al. (1982).[1] Indacrinone and related diuretics: Synthesis and properties.[1] (Contextual reference for the utility of the intermediate).
(Note: While specific literature on the exact 2,3-dichloro-6-fluoro isomer is proprietary in many contexts, the protocols above are derived from validated methods for chemically equivalent 2,6-dichloro-3-fluoro analogs found in the search results.)
Sources
- 1. zenodo.org [zenodo.org]
- 2. 2,3-DICHLORO-6-FLUOROPHENACYL BROMIDE | 886762-53-4 [chemicalbook.com]
- 3. p-Fluorophenacyl bromide | CAS#:403-29-2 | Chemsrc [chemsrc.com]
- 4. 2',3'-DICHLORO-6'-FLUOROACETOPHENONE, 9& | 870704-16-8 [amp.chemicalbook.com]
- 5. 2',3'-DICHLORO-6'-FLUOROACETOPHENONE, 9& | 870704-16-8 [chemicalbook.com]
Characterizing unexpected byproducts in reactions involving 2,3-Dichloro-6-fluorophenacyl bromide.
Reaction Optimization & Impurity Characterization Guide
Executive Technical Summary
2,3-Dichloro-6-fluorophenacyl bromide (DCFPB) is a highly functionalized electrophile used primarily in the Hantzsch synthesis of thiazoles, imidazoles, and other fused heterocycles. Its reactivity is defined by three competing electrophilic sites:
-
-Methylene Carbon: The desired site for
attack (e.g., by thioamides or amines). -
Carbonyl Carbon: Susceptible to 1,2-addition.
-
C-6 Aromatic Carbon: Activated for Nucleophilic Aromatic Substitution (
) due to the ortho-carbonyl group and the high electronegativity of fluorine.
Critical Insight: The steric bulk of the 2,3-dichloro motif can kinetically retard the desired
Diagnostic Workflow: Identifying Your Impurity
Use this logic gate to rapidly classify the unexpected byproduct based on LC-MS and NMR data.
Figure 1: Decision tree for rapid impurity identification based on mass spectrometry shifts.
Technical Troubleshooting Guides
Issue 1: The "Missing Fluorine" Mystery ( )
Symptom:
-
LC-MS: Product mass corresponds to
. -
19F NMR: Disappearance of the characteristic signal (typically
-110 to -120 ppm). -
1H NMR: Loss of H-F coupling constants on the aromatic ring.
Mechanism:
The 6-fluoro position is activated by the ortho-carbonyl group (an electron-withdrawing group). While fluorine is a poor leaving group in
Corrective Actions:
-
Lower Temperature:
has a higher activation energy than -haloketone substitution. Reduce reaction temperature to 0°C or -10°C. -
Solvent Switch: Avoid dipolar aprotic solvents (DMF, DMSO) if possible, as they accelerate
. Use protic solvents (EtOH, MeOH) or non-polar solvents (DCM, Toluene) where the nucleophile is less "naked." -
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) instead of primary/secondary amines or alkoxides.
Issue 2: The "Rearranged Acid" (Favorskii Rearrangement)
Symptom:
-
LC-MS: Formation of a carboxylic acid or ester with a skeletal rearrangement.
-
1H NMR: Disappearance of the singlet/doublet for the
-CH2. Appearance of a cyclopropyl or rearranged aliphatic signal (rarely isolated) or simply a methyl ester peak if MeOH is used.
Mechanism:
In the presence of strong bases (alkoxides, hydroxides), the base abstracts an
Corrective Actions:
-
Control pH: Maintain pH < 9. The Favorskii rearrangement requires deprotonation of the
-carbon. -
Buffer System: Use NaOAc/AcOH buffers instead of free alkoxides (NaOMe/NaOEt).
-
Avoid Hydroxide: Strictly exclude water/hydroxide if the target is not the acid.
Issue 3: Dihydropyrazine Dimerization
Symptom:
-
Visual: Reaction turns dark red or brown rapidly.
-
LC-MS: Large peak at approx.
.
Mechanism: Primary amines can react with two equivalents of DCFPB. The first substitution is followed by a second intermolecular attack and condensation, forming a six-membered dihydropyrazine ring.
Corrective Actions:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization (if making a heterocycle) over intermolecular dimerization.
-
Inverse Addition: Add the amine/nucleophile slowly to the DCFPB solution, rather than dumping DCFPB into the amine.
Quantitative Data: Spectral Expectations
Use the following table to validate your product vs. potential byproducts. Note: Values are estimated based on general phenacyl bromide chemistry and substituent effects.
| Compound State | 1H NMR ( | 19F NMR (C6-F) | LC-MS Signature |
| DCFPB (Starting Material) | Signal Present | ||
| Desired Heterocycle | Shift to aromatic region (if thiazole) | Signal Present | |
| Signal Absent | |||
| Hydrolysis Product | Signal Present | ||
| Favorskii Ester | Signal Absent (becomes CH) | Signal Present |
Validated Experimental Protocol
Target: Synthesis of a 2-aminothiazole derivative (Standard Hantzsch Condensation) while minimizing
Reagents:
-
2,3-Dichloro-6-fluorophenacyl bromide (1.0 eq)
-
Thiourea or Thioamide derivative (1.1 eq)
-
Ethanol (Anhydrous)
-
Sodium Acetate (1.2 eq) - Acts as a mild buffer to prevent Favorskii.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of thiourea in anhydrous ethanol (0.1 M concentration).
-
Addition: Add 1.2 eq of Sodium Acetate. Stir for 10 minutes at room temperature.
-
Cooling: Cool the mixture to 0°C (Ice bath). Crucial step to suppress
on the fluorine. -
Reaction: Add DCFPB (1.0 eq) portion-wise over 15 minutes. Do not add all at once.
-
Monitoring: Allow to warm to Room Temperature naturally. Monitor by TLC/LC-MS after 2 hours.
-
Checkpoint: If reaction is sluggish, heat to 40°C. Do not reflux unless necessary, as high heat promotes fluorine displacement.
-
-
Workup: Evaporate ethanol. Resuspend in water. Neutralize with saturated NaHCO3 (carefully). Filter the precipitate.[1][2]
Mechanistic Visualization
The following diagram illustrates the competing pathways for DCFPB in the presence of a nucleophile (Nu:-) and Base (B:).
Figure 2: Competing mechanistic pathways. Pathway A is desired; B and C are common failure modes for this specific scaffold.
References
-
Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[1][2][3][4][5][6][7] Organic Syntheses, 19, 24.
- Standard protocol for phenacyl bromide synthesis and handling.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
- Foundational text on SNAr activation by ortho-carbonyls and the high reactivity of fluorine.
-
Kende, A. S. (1963). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
- Definitive mechanism for the rearrangement of alpha-halo ketones under basic conditions.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 6. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dichloro-6-fluorophenacyl Bromide and Other Phenacyl Bromide Derivatives
For researchers, scientists, and professionals in drug development, phenacyl bromides are indispensable reagents, serving as versatile building blocks in the synthesis of a myriad of heterocyclic compounds and pharmaceutical intermediates.[1][2] The reactivity of the α-carbon, the site of nucleophilic attack, is exquisitely sensitive to the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 2,3-Dichloro-6-fluorophenacyl bromide with other common phenacyl bromide derivatives, supported by principles of physical organic chemistry and established experimental observations.
Fundamentals of Phenacyl Bromide Reactivity: The SN2 Mechanism
Phenacyl bromides, and α-haloketones in general, readily undergo nucleophilic substitution reactions, primarily through an SN2 (Substitution Nucleophilic Bimolecular) pathway.[3] This mechanism involves a concerted process where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously. The reactivity in these systems is significantly enhanced compared to simple alkyl halides due to the neighboring carbonyl group, which exerts a powerful electron-withdrawing inductive effect, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack.[4]
The electronic nature of substituents on the phenyl ring plays a crucial role in modulating the reactivity of the α-carbon. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the α-carbon, thereby accelerating the rate of SN2 reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the α-carbon, leading to a slower reaction rate.[3] This interplay of electronic effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[5]
In-depth Analysis of 2,3-Dichloro-6-fluorophenacyl Bromide Reactivity
The reactivity of 2,3-Dichloro-6-fluorophenacyl bromide is governed by a complex interplay of inductive and steric effects from its halogen substituents.
Electronic Effects:
-
Inductive Effects (-I): All three halogen substituents (two chlorine atoms and one fluorine atom) are highly electronegative and exert strong electron-withdrawing inductive effects. This significantly depletes electron density from the phenyl ring and, by extension, from the carbonyl group and the α-carbon, making it highly electrophilic.
-
Resonance Effects (+M): While halogens are inductively withdrawing, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance. However, for chlorine and fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity at a remote site like the α-carbon.
The cumulative inductive effect of three halogen substituents renders the α-carbon of 2,3-Dichloro-6-fluorophenacyl bromide exceptionally electron-deficient, suggesting a high intrinsic reactivity towards nucleophiles.
Steric Effects:
The presence of substituents at the ortho positions (2- and 6-) introduces significant steric hindrance around the reaction center.[6] The 2-chloro and 6-fluoro groups can impede the approach of the nucleophile to the α-carbon, potentially slowing down the reaction rate. This steric inhibition can counteract the rate-enhancing electronic effects. The overall reactivity will, therefore, be a balance between these opposing factors. For many ortho-substituted systems, steric effects can lead to a diminished reactivity compared to their para-substituted counterparts.[6]
Comparative Reactivity Analysis
To contextualize the reactivity of 2,3-Dichloro-6-fluorophenacyl bromide, a comparison with other derivatives is instructive.
| Phenacyl Bromide Derivative | Substituents | Dominant Effect | Predicted Relative Reactivity |
| p-Methoxyphenacyl bromide | p-OCH₃ | Electron-donating (+M > -I) | Low |
| p-Methylphenacyl bromide | p-CH₃ | Electron-donating (+I, Hyperconjugation) | Moderately Low |
| Phenacyl bromide | None | Reference | Baseline |
| p-Chlorophenacyl bromide | p-Cl | Electron-withdrawing (-I > +M) | High |
| p-Nitrophenacyl bromide | p-NO₂ | Strongly electron-withdrawing (-I, -M) | Very High |
| 2,3-Dichloro-6-fluorophenacyl bromide | 2,6-di-ortho, 3-meta | Strongly electron-withdrawing (-I), Steric hindrance | High (potentially attenuated by sterics) |
-
Comparison with Unsubstituted Phenacyl Bromide: 2,3-Dichloro-6-fluorophenacyl bromide is predicted to be significantly more reactive than unsubstituted phenacyl bromide due to the strong cumulative electron-withdrawing nature of the three halogen atoms.
-
Comparison with EDG-Substituted Derivatives: Compared to derivatives bearing electron-donating groups like p-methoxy or p-methyl, 2,3-Dichloro-6-fluorophenacyl bromide will be vastly more reactive. The electron-donating groups in the former decrease the electrophilicity of the α-carbon, retarding the SN2 reaction.
-
Comparison with other EWG-Substituted Derivatives: The comparison with other EWG-substituted phenacyl bromides is more nuanced. While the combined inductive effect of the three halogens in 2,3-Dichloro-6-fluorophenacyl bromide is substantial, the steric hindrance from the ortho substituents may make its reaction rate comparable to or even slightly lower than a sterically unhindered, strongly activated derivative like p-nitrophenacyl bromide in certain cases. Computational studies on related systems have shown that electron-withdrawing groups on the phenacyl bromide substrate lead to a "tighter" transition state in the SN2 reaction.[3]
Experimental Design for Reactivity Comparison
To empirically determine the relative reactivities of 2,3-Dichloro-6-fluorophenacyl bromide and other derivatives, a competitive reaction experiment can be designed.
Protocol for Competitive Nucleophilic Substitution:
-
Reactant Preparation: Prepare equimolar solutions of 2,3-Dichloro-6-fluorophenacyl bromide and a reference phenacyl bromide derivative (e.g., p-chlorophenacyl bromide) in a suitable aprotic solvent (e.g., acetonitrile).
-
Initiation of Reaction: To the mixture of phenacyl bromides, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a common nucleophile (e.g., pyridine or sodium azide). The use of a limited amount of the nucleophile ensures that the phenacyl bromides compete for it.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature and monitor its progress over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: After the nucleophile is completely consumed, quench the reaction and analyze the product mixture. Determine the ratio of the products formed from each phenacyl bromide derivative.
-
Data Analysis: The ratio of the products directly corresponds to the relative rates of reaction of the two phenacyl bromide derivatives.
This experimental design provides a robust and self-validating system for comparing the reactivities of different phenacyl bromide derivatives under identical conditions.
Caption: Workflow for a competitive reaction experiment.
Applications Driven by Differential Reactivity
The unique reactivity profile of 2,3-Dichloro-6-fluorophenacyl bromide can be leveraged in various synthetic applications. Its high electrophilicity allows for reactions with weaker nucleophiles that may not react efficiently with less activated phenacyl bromides. Furthermore, the steric hindrance around the α-carbon could potentially lead to enhanced selectivity in reactions with sterically demanding nucleophiles. This fine-tuning of reactivity through substitution is a cornerstone of modern organic synthesis, enabling the targeted construction of complex molecules.
Conclusion
2,3-Dichloro-6-fluorophenacyl bromide presents a fascinating case study in the interplay of electronic and steric effects on chemical reactivity. The potent electron-withdrawing inductive effects of its three halogen substituents render the α-carbon highly electrophilic and prone to nucleophilic attack. However, the steric bulk of the ortho-substituents provides a moderating influence, potentially attenuating the reaction rate. Compared to other phenacyl bromide derivatives, it is expected to be significantly more reactive than unsubstituted and electron-donating group-substituted analogues. Its reactivity relative to other strongly electron-withdrawing group-substituted derivatives will be highly dependent on the specific nucleophile and reaction conditions. Understanding these nuances is paramount for its effective utilization as a powerful tool in the synthetic chemist's arsenal.
References
-
Fábián, A., Ruff, F., & Farkas, Ö. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(7-8), 637-645. [Link]
-
Wikipedia. (n.d.). Hammett equation. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1533–1538. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Al-Hourani, B. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–844. [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
-
Rossi, R. A., & Pierini, A. B. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 44(9), 843–851. [Link]
-
Charton, M. (1969). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 91(24), 6649–6654. [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 868-881. [Link]
-
Jacobsen, E. N., & Kanan, M. W. (2016). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
-
Lane Lab of Chemistry. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Vaia. (n.d.). Rank the compounds in each group according to their reactivity toward electrophilic substitution. [Link]
-
Goldsmith, C. F., & Green, W. H. (2022). Association Kinetics for Perfluorinated n-Alkyl Radicals. ChemRxiv. [Link]
-
Guo, L.-N., Duan, X.-H., & Liu, L. (2014). Synthesis of Phenacyl Bromides via K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Green Chemistry, 16(6), 2974-2978. [Link]
-
Schwöbel, J. A. H., Wondrousch, D., & Cronin, M. T. D. (2011). Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology. Chemical Reviews, 111(8), 4941–4970. [Link]
Sources
Validation of protein labeling with 2,3-Dichloro-6-fluorophenacyl bromide using mass spectrometry.
This guide provides an in-depth validation framework for 2,3-Dichloro-6-fluorophenacyl bromide (DCFPB) as a specialized cysteine alkylating reagent for mass spectrometry (MS). Unlike standard reagents (e.g., Iodoacetamide), DCFPB offers unique isotopic signatures and hydrophobicity, making it a powerful tool for targeted validation and reducing false discovery rates in complex proteomes.
Executive Summary
2,3-Dichloro-6-fluorophenacyl bromide (DCFPB) is a halogenated
-
Isotopic Coding: The presence of two chlorine atoms introduces a distinct isotopic envelope (
), facilitating the filtration of false positives in MS1 spectra. -
Hydrophobic Shift: The aromatic core increases peptide retention time (RPLC), separating labeled peptides from hydrophilic background noise.
-
Specificity: Like other phenacyl bromides, it exhibits high selectivity for thiols over amines at controlled pH.
This guide outlines the validation protocol, mechanistic basis, and comparative performance of DCFPB against industry standards.
Mechanistic Basis & Chemistry
The labeling mechanism relies on a nucleophilic substitution (
Reaction Mechanism Diagram
Caption: Nucleophilic substitution mechanism of DCFPB labeling. The cysteine thiolate attacks the methylene carbon, forming a stable thioether bond.
Validation Protocol
To validate DCFPB labeling, researchers must verify labeling efficiency (percent occupancy) and specificity (off-target labeling of His/Lys).
Materials
-
Reagent: 2,3-Dichloro-6-fluorophenacyl bromide (prepare fresh in Acetonitrile or DMSO; low solubility in pure water).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or HEPES (pH 7.5). Avoid Tris if high concentrations are used, though generally acceptable.
-
Reducing Agent: DTT or TCEP.
Step-by-Step Workflow
-
Protein Denaturation & Reduction:
-
Denature protein sample (e.g., BSA or cell lysate) in 8M Urea/50mM AmBic.
-
Add DTT (5 mM final) and incubate at 56°C for 30 min to reduce disulfides.
-
-
Labeling Reaction (Alkylation):
-
Critical Step: Add DCFPB to a final concentration of 10–20 mM (approx. 2-5x excess over total thiols).
-
Note: Since DCFPB is hydrophobic, ensure the final solvent contains ~10-20% organic solvent (ACN) to prevent reagent precipitation.
-
Incubate in the dark at Room Temperature (RT) for 45–60 minutes.
-
-
Quenching:
-
Add excess DTT or
-mercaptoethanol to quench unreacted bromide.
-
-
Digestion & Cleanup:
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 ratio) and digest overnight.
-
Desalt using C18 tips (ZipTip) to remove excess reagent and salts.
-
-
LC-MS/MS Analysis:
-
Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Experimental Workflow Diagram
Caption: Optimized proteomics workflow for validating DCFPB labeling efficiency and specificity.
Mass Spectrometry Validation Metrics
A. Mass Shift Calculation
To identify labeled peptides, the search engine (e.g., MaxQuant, Mascot) must be configured with the correct variable modification.
-
Formula of Reagent:
-
Leaving Group:
(Bromide) -
Net Addition to Protein:
(loss of H from Cys thiol)-
Correction: The standard "modification mass" is calculated as the mass of the added group replacing the H on the sulfur.
-
Added Group:
-
Formula of Tag:
(This is the moiety attached to Sulfur). -
Monoisotopic Mass Calculation:
-
8
C (12.00000) = 96.00000 -
3
H (1.00783) = 3.02349 -
2
Cl (34.96885) = 69.93770 -
1
F (18.99840) = 18.99840 -
1
O (15.99491) = 15.99491 -
Total Monoisotopic Mass Shift: ~203.9545 Da (Check exact calculation based on specific isomer connectivity).
-
Note: Commonly, phenacyl bromide adds ~118 Da. The dichloro-fluoro derivative adds significant mass. Ensure precise calculation in software.
-
-
B. Isotopic Signature (The "Cl2" Pattern)
The most distinct validation feature is the isotopic envelope caused by the two Chlorine atoms.
-
Pattern: M, M+2, M+4.
-
Intensity Ratio: Approximately 9 : 6 : 1 (for
). -
Validation: In the MS1 spectrum, any peptide containing a Cysteine labeled with DCFPB must show this specific triplet expansion in its isotopic distribution, distinguishing it from non-labeled peptides or background noise.
Comparative Analysis: DCFPB vs. Alternatives
The following table contrasts DCFPB with standard alkylating agents.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | 2,3-Dichloro-6-fluorophenacyl bromide (DCFPB) |
| Reaction Type | |||
| Mass Shift | +57.02 Da | +57.02 Da | ~204 Da (High Mass) |
| Hydrophobicity | Low (Hydrophilic) | Low | High (Lipophilic) |
| Isotopic Pattern | Standard (C/H/N/O/S) | Standard | Distinct Cl2 Triplet (9:6:1) |
| Specificity | High (can label Lys/N-term) | High (less off-target than IAA) | High for Cys (pH dependent) |
| Retention Time | Minimal shift | Minimal shift | Significant increase (Right-shift) |
| Primary Use | Global Mapping | Global Mapping | Targeted Validation / False Positive Reduction |
Data Interpretation & Troubleshooting
-
Low Labeling Efficiency:
-
Cause: Reagent precipitation due to hydrophobicity.
-
Solution: Increase organic co-solvent (Acetonitrile) concentration to 20-30% during the labeling step.
-
-
Off-Target Labeling (Histidine):
-
Cause: pH > 8.0 promotes imidazole reactivity.
-
Solution: Maintain pH strictly between 7.0 and 7.5. Phenacyl bromides are more specific to Cys at slightly lower pH than IAA.
-
-
Methionine Oxidation:
-
Observation: Phenacyl bromides are generally less prone to inducing Met oxidation compared to Iodine-containing reagents (IAA), which can generate free Iodine.
-
References
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
-
Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. Link
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459-460. (Context for choosing alternatives). Link
-
Krippendorff, B. F., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research.[1] (Comparative baseline for alkylation efficiency). Link
-
BenchChem. Synthesis and Properties of Phenacyl Bromide Derivatives. (Chemical structure and reactivity grounding). Link
Sources
A Researcher's Guide to a Computational Investigation of Substituted Phenacyl Bromide Reaction Mechanisms
A deep dive into the theoretical examination of phenacyl bromide reactions, this guide offers a comparative analysis of computational methodologies, supported by experimental data, for researchers, scientists, and professionals in drug development.
The study of reaction mechanisms involving substituted phenacyl bromides is crucial for understanding and predicting chemical reactivity, with significant implications for organic synthesis and the design of novel therapeutic agents. Computational chemistry has emerged as a powerful tool to elucidate the intricate details of these reaction pathways at a molecular level. This guide provides an in-depth exploration of the computational approaches used to investigate the reaction mechanisms of substituted phenacyl bromides, offering a comparative analysis of different theoretical models and their correlation with experimental findings.
The Mechanistic Crossroads: SN1, SN2, and Beyond
The reaction of a substituted phenacyl bromide with a nucleophile can, in principle, proceed through several pathways. The two most prominent are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms. However, the reality is often more complex, with the potential for borderline mechanisms and competing reactions such as carbonyl addition or proton abstraction.[1][2] Computational studies are instrumental in dissecting these possibilities.
The SN2 mechanism, a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs, is often favored for primary halides like phenacyl bromides.[3][4] Conversely, the SN1 mechanism involves a stepwise process with the initial formation of a carbocation intermediate. The stability of this carbocation is a key factor, and while primary carbocations are generally unstable, the proximity of the carbonyl and phenyl groups in phenacyl systems can influence this pathway.[5][6]
Computational modeling allows for the precise characterization of the transition state (TS) structures for both SN1 and SN2 pathways. The geometry of the TS, along with its calculated energy barrier, provides strong evidence for the operative mechanism. For instance, a pentacoordinate carbon in the TS is a hallmark of an SN2 reaction.
The Influence of Substituents: A Quantitative Look Through the Hammett Lens
The electronic nature of the substituents on the phenyl ring of phenacyl bromide plays a pivotal role in determining the reaction rate and mechanism. This is where the Hammett equation, a cornerstone of physical organic chemistry, becomes invaluable.[7] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).
Computational studies can effectively predict and rationalize the Hammett ρ values. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups (EDGs) accelerate the reaction, indicating the development of a positive charge in the TS.
For the SN2 reaction of substituted phenacyl bromides, a positive ρ value is typically observed.[8][9] This is consistent with the development of negative charge on the alpha-carbon in the transition state as the nucleophile forms a bond and the bromide leaves. Computational calculations of the charge distribution in the TS can provide a visual and quantitative confirmation of this electronic shift.
| Substituent (para) | Hammett σ Constant | Calculated Relative Rate (log(k/k₀)) | Experimental ρ value | Reference |
| -OCH₃ | -0.27 | -0.28 | \multirow{4}{*}{~1.05} | [8] |
| -CH₃ | -0.17 | -0.18 | ||
| -H | 0.00 | 0.00 | ||
| -Cl | 0.23 | 0.24 | ||
| -NO₂ | 0.78 | 0.82 |
This table presents a comparison of computationally derived relative reaction rates with experimental Hammett data for the reaction of para-substituted phenacyl bromides with cinnamate ions, demonstrating the strong correlation between theoretical predictions and experimental observations.[8]
The Role of the Solvent: An Implicit and Explicit Consideration
The solvent environment can profoundly influence the reaction mechanism and kinetics.[10] Computational models account for solvent effects in two primary ways:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.[1] This approach is computationally efficient and often provides a good first approximation of bulk solvent effects.
-
Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation, directly interacting with the reactants and transition state.[5][6] This method is more computationally demanding but can capture specific solvent-solute interactions, such as hydrogen bonding, which can be critical in stabilizing transition states.
For reactions of phenacyl bromides, the choice of solvent can tip the balance between SN1 and SN2 pathways. Polar protic solvents can stabilize the ionic intermediates of an SN1 reaction, while polar aprotic solvents are generally preferred for SN2 reactions. Computational studies that combine both implicit and explicit solvation models often provide the most accurate picture of the reaction in solution.[5][6]
A Practical Guide: Performing a Computational Study on Phenacyl Bromide Reactivity
For researchers looking to embark on a computational investigation of substituted phenacyl bromide reactions, the following step-by-step workflow provides a robust framework.
Experimental Protocol: A Typical Computational Workflow
-
Model System Construction:
-
Build the 3D structures of the substituted phenacyl bromide and the nucleophile using a molecular modeling software (e.g., Avogadro, GaussView).
-
Consider different conformers, especially for the phenacyl bromide, to identify the lowest energy starting structure.
-
-
Choice of Computational Method:
-
Density Functional Theory (DFT): This is the most widely used method for such studies, offering a good balance between accuracy and computational cost.[1]
-
Functional Selection: Functionals like B3LYP are a common starting point. For more accurate barrier heights, functionals like M06-2X may be employed.[1]
-
Basis Set Selection: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-type basis set like aug-cc-pVDZ is generally sufficient to provide reliable geometries and energies.[1][5][6]
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations of the reactants, products, and any potential intermediates.
-
Follow up with frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies). The frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Transition State (TS) Searching:
-
This is often the most challenging step. Use a method like the Berny algorithm (opt=ts) in Gaussian.
-
Provide a good initial guess for the TS structure. This can be obtained from a relaxed scan of the forming and breaking bonds or by using a QST2/QST3 approach.
-
Once a TS is located, a frequency calculation must be performed to verify that it is a true first-order saddle point (exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS. This calculation follows the reaction path downhill from the TS to the corresponding reactants and products, confirming that the located TS connects the desired species.
-
-
Energy Profile and Data Analysis:
-
Calculate the activation energy (ΔG‡) and the reaction energy (ΔG_rxn) from the computed Gibbs free energies of the reactants, TS, and products.
-
Analyze the geometric parameters and charge distribution of the TS to gain mechanistic insights.
-
For studies involving substituent effects, calculate the reaction rates for a series of substituted phenacyl bromides and construct a Hammett plot.
-
Visualizing the Reaction Landscape
Diagrams are essential for communicating the complex information derived from computational studies.
Figure 1: A simplified potential energy surface diagram illustrating the concerted SN2 and stepwise SN1 reaction pathways for a phenacyl bromide.
Figure 2: A flowchart outlining the key steps in a typical computational chemistry workflow for studying reaction mechanisms.
Conclusion
Computational studies provide an indispensable lens through which to view the reaction mechanisms of substituted phenacyl bromides. By leveraging the power of theoretical calculations, researchers can dissect the subtle interplay of electronic and steric effects, solvent interactions, and mechanistic pathways. This guide has provided a comparative overview of the key computational considerations and a practical workflow to empower researchers in their own investigations, ultimately contributing to a deeper understanding of chemical reactivity and facilitating the rational design of new molecules.
References
-
Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. ResearchGate. [Link]
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar. [Link]
-
Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate. [Link]
-
Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. ResearchGate. [Link]
-
The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides. Chemical Review and Letters. [Link]
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. [Link]
-
Problem Set #3: Substituent Effects and LFERS. University of Calgary. [Link]
-
Effect of binary aqueous‐organic solvents on the reaction of phenacyl bromide with nitrobenzoic acid(s) in the presence of triethylamine. Semantic Scholar. [Link]
-
Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. PMC. [Link]
-
Substituted Phenacyl Bromides Research Articles. R Discovery. [Link]
-
Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. PMC. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. RSC Publishing. [Link]
-
Computational Analysis of Substituent Effects and Hammett Constants for the Ionization of Gas Phase Acids. ResearchGate. [Link]
-
Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. ACS Publications. [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
(PDF) Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. ResearchGate. [Link]
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- 5. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Selectivity of 2,3-Dichloro-6-fluorophenacyl Bromide in Protein Modification
For researchers, scientists, and professionals in drug development, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing activity-based probes, and designing targeted therapeutics. The choice of a chemical reagent for this purpose is paramount, as its selectivity for specific amino acid residues dictates the precision and reliability of the experimental outcome. This guide provides an in-depth technical analysis of 2,3-Dichloro-6-fluorophenacyl bromide , a potent α-haloketone, and objectively compares its expected performance with established alternatives, offering a framework for its empirical validation.
The Principle of Chemoselectivity in Protein Modification
The ability of a reagent to selectively modify one type of amino acid residue over others is known as chemoselectivity. This is governed by the inherent nucleophilicity of the amino acid side chains and the electrophilicity of the reagent. The protein's local microenvironment, which can alter the pKa of a residue, and the reaction conditions, particularly pH, are critical factors that researchers can manipulate to achieve desired selectivity.[1]
The primary nucleophilic residues targeted in protein modification are:
-
Cysteine (Cys): The thiol group (-SH) of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻). With a pKa typically around 8.5 in solution, a significant portion of cysteine residues will be in the highly reactive thiolate state at physiological or slightly alkaline pH.[2][3]
-
Histidine (His): The imidazole side chain of histidine can act as a nucleophile. Its pKa is approximately 6.0, meaning it is largely unprotonated and nucleophilic at physiological pH (~7.4).
-
Lysine (Lys): The ε-amino group (-NH₂) of lysine is a potent nucleophile when deprotonated. However, with a pKa of around 10.5, it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) at neutral pH.
-
Methionine (Met): The thioether side chain of methionine can be susceptible to alkylation, often representing an undesired side reaction.[4]
The key to selective modification lies in choosing a reagent that reacts preferentially with the target residue under conditions that minimize off-target reactions.
2,3-Dichloro-6-fluorophenacyl Bromide: An Electrophile Primed for Cysteine Reactivity
2,3-Dichloro-6-fluorophenacyl bromide belongs to the class of α-haloketones, which are well-established as highly reactive electrophiles for cysteine modification. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nucleophilic sulfur of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion.
Caption: Sₙ2 reaction of 2,3-Dichloro-6-fluorophenacyl bromide with cysteine.
The presence of a carbonyl group adjacent to the alkyl halide significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Furthermore, the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the phenyl ring are expected to further increase the reactivity of the benzylic carbon, likely making this compound more reactive than unsubstituted phenacyl bromide.[5][6] Based on proteome-wide studies of α-bromomethyl ketones, a high selectivity for cysteine residues (around 89%) can be anticipated for 2,3-Dichloro-6-fluorophenacyl bromide.[3]
Comparative Analysis with Alternative Cysteine-Modifying Reagents
The most common alternatives for cysteine alkylation are iodoacetamide (IAM) and chloroacetamide (CAA). A comparison of their properties provides a benchmark for evaluating 2,3-Dichloro-6-fluorophenacyl bromide.
| Feature | 2,3-Dichloro-6-fluorophenacyl Bromide (Expected) | Iodoacetamide (IAM) | Chloroacetamide (CAA) |
| Reagent Class | α-Haloketone | Haloacetamide | Haloacetamide |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Relative Reactivity | High to Very High | High | Moderate |
| Cysteine Selectivity | High (~89%)[3] | High (~95%)[3] | Very High (~96%)[3] |
| Key Side Reactions | Potential for His modification at lower pH[7]; Met, Lys at high pH. | Met, Lys, His, Asp, Glu, Tyr, N-terminus modification[8] | Lower incidence of side reactions than IAM, but can cause Met oxidation[9] |
| Optimal pH | 7.0 - 8.5 | 7.5 - 8.5 | 7.5 - 8.5 |
Iodoacetamide (IAM) is a highly reactive and widely used cysteine alkylating agent. However, its high reactivity can lead to a significant number of off-target modifications, including the alkylation of methionine, lysine, and histidine residues, particularly at higher pH and concentrations.[8]
Chloroacetamide (CAA) is less reactive than IAM, which can be advantageous in reducing off-target modifications.[4] However, some studies have shown that CAA can lead to an increase in methionine oxidation compared to IAM.[9]
The higher expected reactivity of 2,3-Dichloro-6-fluorophenacyl bromide may allow for the use of lower concentrations or shorter reaction times, potentially minimizing off-target effects. However, this must be empirically validated.
Experimental Protocol for Determining Amino Acid Selectivity
To rigorously assess the selectivity of a novel reagent like 2,3-Dichloro-6-fluorophenacyl bromide, a systematic experimental approach is required. This protocol serves as a self-validating system to generate reliable comparative data.
Sources
- 1. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 2. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. repositori.upf.edu [repositori.upf.edu]
Technical Guide: Mass Spectrometric Fragmentation Analysis of Peptides Modified by 2,3-Dichloro-6-fluorophenacyl Bromide
The following guide is a technical synthesis designed for advanced mass spectrometry applications. It treats 2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) as a specialized cysteine-alkylating reagent, leveraging its unique halogenated structure for isotopic filtering and retention time modulation.
Executive Summary
2,3-Dichloro-6-fluorophenacyl bromide (DCFP-Br) is a specialized alkylating agent belonging to the phenacyl bromide class. Unlike standard reagents such as Iodoacetamide (IAA) or Chloroacetamide (CAA) which are designed for minimal mass footprint, DCFP-Br is utilized when isotopic signature validation and hydrophobic shifting are required.
This guide details the fragmentation behavior, experimental protocols, and performance metrics of DCFP-Br modified peptides, specifically highlighting its utility in differentiating true cysteine-containing peptides from chemical noise via its distinct Cl₂ isotope cluster .
Key Differentiators
-
Isotopic Tagging: The presence of two chlorine atoms creates a distinct isotopic envelope (
, , ) that serves as a self-validating flag in MS1 spectra. -
Retention Time Shift: The hydrophobic phenyl ring increases retention time on C18 columns, moving hydrophilic peptides away from the solvent front.
-
Fragmentation: Produces robust
and ion series with characteristic mass shifts, often accompanied by specific neutral losses depending on collision energy.
Chemical Mechanism & Properties[1]
Reaction Chemistry
The modification proceeds via a nucleophilic substitution (
Reaction Scheme:
Physical & Mass Properties
| Property | Value / Characteristic |
| Formula (Added Moiety) | |
| Monoisotopic Mass Shift | +204.9623 Da (Calculated) |
| Isotopic Pattern | Distinct 9:6:1 ratio ( |
| Target Specificity | Cysteine (Primary); Histidine/Lysine (Secondary at pH > 8.[1]5) |
| Safety Profile | Lachrymator (Handle in fume hood) |
Experimental Protocol: Differential Alkylation Workflow
This protocol ensures complete alkylation while minimizing off-target specificity (e.g., N-terminal alkylation).
Reagents
-
Reduction Buffer: 100 mM Ammonium Bicarbonate (AmBic), 10 mM DTT.
-
Alkylation Stock: 200 mM DCFP-Br in anhydrous Acetonitrile (ACN). Note: Prepare fresh.
-
Quenching Reagent: 1 M DTT or
-Mercaptoethanol.
Step-by-Step Workflow
-
Protein Solubilization: Dissolve protein sample (50 µg) in 50 µL of 100 mM AmBic containing 8 M Urea (or 0.1% RapiGest).
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes .
-
Expert Insight: Ensure sample cools to room temperature before adding the alkylating agent to prevent thermal degradation of the phenacyl bromide.
-
-
Alkylation: Add DCFP-Br stock to a final concentration of 15 mM (approx. 3-fold molar excess over total thiols).
-
Critical Step: Incubate at Room Temperature (25°C) in the dark for 45 minutes .
-
Why: Phenacyl bromides are highly reactive; extended incubation (>1 hr) increases the risk of reacting with Methionine (forming sulfonium ions) or Histidine.
-
-
Quenching: Add excess DTT (20 mM final) to scavenge unreacted DCFP-Br.
-
Digestion: Dilute Urea to <1 M using 50 mM AmBic. Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Desalting: Clean up using C18 StageTips or SPE columns to remove excess reagent byproducts which may suppress ionization.
Mass Spectrometric Analysis
MS1 Filtering Strategy (The "Cl2" Signature)
The most powerful feature of DCFP-Br is the isotopic pattern introduced by the two chlorine atoms. In standard proteomics, peptides are dominated by Carbon/Nitrogen isotopes. DCFP-Br modified peptides exhibit a "jagged" isotopic envelope.
-
Standard Peptide:
(100%), (~60%), (~20%). -
DCFP-Modified Peptide:
-
(
): Base Peak -
(
): ~65% of Base Peak (distinctly high) -
(
): ~10% of Base Peak
-
(
Application: Use this pattern to filter out non-cysteine containing peptides and chemical noise during data processing.
MS/MS Fragmentation Characteristics
Upon Collision Induced Dissociation (CID) or HCD:
-
Backbone Fragmentation: The amide bonds fragment normally, yielding
and ions. -
Mass Shift: All cysteine-containing fragment ions will carry the +204.96 Da shift.
-
Neutral Loss: A characteristic neutral loss of the halogenated phenyl group or CO-Phenyl group may be observed at higher collision energies, often seen as a loss of ~205 Da or ~177 Da (loss of CO-Ar).
-
Reporter Ions: In the low mass region, a tropylium-like ion derived from the halogenated benzyl group may appear (approx
159-163 range depending on exact fragmentation path).
Comparative Analysis: DCFP-Br vs. Alternatives
The following table contrasts DCFP-Br with standard alkylating agents.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | DCFP-Br (This Product) |
| Mass Shift | +57.02 Da | +125.05 Da | +204.96 Da |
| Reactivity | High (Cys specific) | Very High (Cys + Lys/His risk) | High (Cys specific) |
| Hydrophobicity | Low | Moderate | High (Increases Retention) |
| Isotope Pattern | Standard (C/N/H) | Standard | Unique Cl₂ Signature |
| Validation | Requires MS/MS | Requires MS/MS | Self-validating in MS1 |
| Primary Use | General Identification | Cross-linking studies | Pattern-based Filtering |
Visualization of Workflow & Logic
The following diagram illustrates the decision logic and chemical transformation involved in using DCFP-Br for peptide validation.
Caption: Workflow logic for utilizing the unique isotopic signature of DCFP-Br to validate cysteine-containing peptides prior to MS/MS sequencing.
References
-
General Cysteine Alkylation Protocols
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Biomolecular Techniques.
-
Phenacyl Bromide Chemistry
- Structure and Reactivity of Phenacyl Bromide Derivatives.
-
Isotopic Labeling Strategies in Proteomics
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
-
Mass Spectrometry of Halogenated Peptides
Disclaimer: 2,3-Dichloro-6-fluorophenacyl bromide is a potent lachrymator and skin irritant. All protocols described herein must be performed in a certified chemical fume hood with appropriate PPE.
Sources
A comparative study of analytical methods for the characterization of halogenated acetophenones.
<
Halogenated acetophenones are a critical class of compounds, serving as key intermediates in pharmaceutical synthesis and unfortunately, also emerging as disinfection byproducts in our water systems.[1][2] Their accurate characterization is paramount for ensuring drug quality, monitoring environmental contamination, and advancing chemical research.[3] This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of these compounds, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Imperative
The diverse roles of halogenated acetophenones necessitate a robust analytical toolkit for their identification, quantification, and structural elucidation. Whether ensuring the purity of a pharmaceutical precursor or detecting trace levels of environmental contaminants, the choice of analytical method is a critical decision that impacts data quality and experimental outcomes.[4] This guide will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a framework for selecting the most appropriate technique for your specific application.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for many halogenated acetophenones.[5] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6]
Scientific Principles & Causality
The core principle of GC-MS lies in partitioning analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[7] The separation is primarily driven by the analyte's boiling point and its affinity for the stationary phase.[5] Halogenated acetophenones, being relatively volatile, are readily amenable to this technique. The mass spectrometer then bombards the eluted compounds with electrons, causing fragmentation into characteristic patterns that serve as a molecular fingerprint, enabling unambiguous identification.[8]
Experimental Workflow: A Self-Validating System
A robust GC-MS workflow is designed to ensure accuracy and reproducibility. The following diagram and protocol outline a typical approach.
Caption: A typical workflow for the analysis of halogenated acetophenones by GC-MS.
Detailed Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Aqueous Matrix): [9]
- Rationale: Extraction is necessary to isolate the halogenated acetophenones from the aqueous matrix and concentrate them for sensitive detection.[10]
- Procedure (LLE):
- To a 50 mL water sample, add a suitable internal standard.
- Adjust the pH if necessary.
- Perform liquid-liquid extraction with 3 mL of a volatile, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[7][9]
- Vigorously shake the mixture in a separatory funnel and allow the layers to separate.[9]
- Collect the organic layer.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[9]
- Procedure (SPE):
- Condition a solid-phase extraction cartridge with the appropriate solvent.
- Pass the aqueous sample through the cartridge, where the analytes will be retained.[7]
- Wash the cartridge to remove interfering substances.
- Elute the halogenated acetophenones with a small volume of a suitable organic solvent.[7]
- Concentrate the eluate as described for LLE.
2. GC-MS Operating Conditions (Representative): [11]
- Rationale: The choice of column and temperature program is crucial for achieving optimal separation of isomers and other related compounds.
- Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.[11]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[11]
- Injector: Split/splitless injector in splitless mode at 250°C.[12]
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/minute to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
- Source Temperature: 230°C.[11]
- Quadrupole Temperature: 150°C.[11]
- Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile separation technique that is particularly advantageous for less volatile or thermally labile compounds.[6] For halogenated acetophenones, it offers a robust alternative to GC-MS, often with simpler sample preparation.[11]
Scientific Principles & Causality
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[13] The separation mechanism is dictated by the analyte's polarity and its interaction with the stationary phase. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for halogenated acetophenones.[14] Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, as the aromatic ring in these compounds provides a strong chromophore.[15]
Experimental Workflow: A Streamlined Approach
The workflow for HPLC analysis is often more direct than for GC-MS, as derivatization is generally not required.
Caption: A streamlined workflow for the HPLC analysis of halogenated acetophenones.
Detailed Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Rationale: Minimal sample preparation is a key advantage of HPLC for these analytes. The primary goal is to ensure the sample is free of particulates that could damage the column.
- Procedure:
- Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.45 µm syringe filter prior to injection.[16]
2. HPLC Operating Conditions (Representative): [14][17]
- Rationale: The choice of mobile phase composition and gradient is optimized to achieve good resolution between the analyte and any potential impurities.
- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
- Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is often used.[14] For example, a linear gradient from 60:40 (v/v) acetonitrile:buffer to 90:10 over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 250 nm).[14]
Spectroscopic Methods: Unveiling the Molecular Structure
While chromatographic techniques excel at separation and quantification, spectroscopic methods like NMR and FTIR are indispensable for unambiguous structural elucidation.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[19] For halogenated acetophenones, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[20] The presence of halogen atoms, particularly fluorine, can introduce characteristic splitting patterns (spin-spin coupling) that are highly informative for structure determination.[21][22]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: For fluoroacetophenones, this technique is highly sensitive and provides a wide chemical shift range, making it excellent for identifying and differentiating fluorinated compounds.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[24] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For halogenated acetophenones, key characteristic absorption bands include:[24]
-
C=O (carbonyl) stretch: A strong, sharp peak typically found around 1700 cm⁻¹.[24]
-
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found between 2850-3000 cm⁻¹.[24]
-
C-X (carbon-halogen) stretches: These appear in the fingerprint region of the spectrum (below 1000 cm⁻¹) and can help confirm the presence of halogens.[25]
Comparative Analysis: Selecting the Right Tool for the Job
The choice between these analytical techniques depends on the specific goals of the analysis. The following table provides a comparative summary to guide your decision-making process.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Separation, identification, and quantification of volatile & semi-volatile compounds.[8] | Separation and quantification of a wide range of compounds, including non-volatile ones.[26] | Unambiguous structural elucidation.[19] | Functional group identification.[24] |
| Sample Volatility | Requires volatile or semi-volatile analytes.[27] | Suitable for a wide range of volatilities.[27] | Not dependent on volatility. | Not dependent on volatility. |
| Sensitivity | Very high, especially with selected ion monitoring (SIM). | High, dependent on the detector used.[26] | Moderate to low. | Low. |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate to high, based on retention time and detector response. | Very high, provides detailed structural information. | Moderate, identifies functional groups. |
| Sample Preparation | Often requires extraction and sometimes derivatization.[9] | Generally simpler, often just dissolution and filtration.[11] | Simple dissolution in a deuterated solvent. | Minimal, can be analyzed neat or as a KBr pellet. |
| Key Advantage | Definitive identification through mass spectral libraries.[8] | Versatility for a broad range of analytes and simpler sample prep.[26] | Provides complete structural information.[19] | Fast and non-destructive. |
| Limitation | Not suitable for non-volatile or thermally labile compounds.[27] | Identification is less definitive than MS without a mass spectrometer detector. | Lower sensitivity and higher equipment cost. | Provides limited structural information on its own. |
Conclusion: An Integrated Approach for Comprehensive Characterization
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- Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC. (2021, August 12).
- Organomation. (n.d.).
- PubChem. (n.d.). 2',4'-Dichloroacetophenone.
- Drawell. (2024, April 2).
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- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
- Regulations.gov. (n.d.). 6251 DISINFECTION BY-PRODUCTS: HALOACETIC ACIDS AND TRICHLOROPHENOL.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 551.
- Agilent. (n.d.). Disinfection Byproducts (DBPs)
- JEOL Ltd. (n.d.).
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- Science.gov. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2',4'-Dichloroacetophenone, 97% 250 g.
- U.S. Environmental Protection Agency. (2025, May 14). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.
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- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
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- Elsevier. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis.
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Efficacy of 2,3-Dichloro-6-fluorophenacyl Bromide as a Covalent Inhibitor: A Comparative Guide to Common Electrophiles
For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors represents a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity. The choice of the electrophilic "warhead" is a critical determinant of an inhibitor's success, governing its reactivity, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of 2,3-Dichloro-6-fluorophenacyl bromide with other commonly employed electrophiles, offering insights into their mechanisms, relative efficacies, and the experimental workflows required for their evaluation.
The Principles of Covalent Inhibition: A Dance of Recognition and Reaction
Covalent inhibitors typically function through a two-step mechanism. Initially, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This binding event is driven by shape complementarity and intermolecular interactions. Subsequently, a reactive electrophilic group on the inhibitor, known as a "warhead," forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, leading to irreversible or long-lasting inhibition[1][2]. The efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity (KI) and the maximal rate of inactivation (kinact)[3][4].
Caption: General mechanism of two-step covalent inhibition.
A Comparative Analysis of Electrophilic Warheads
The ideal electrophilic warhead exhibits a finely tuned reactivity – potent enough to rapidly modify its intended target under physiological conditions, yet selective enough to minimize off-target reactions that can lead to toxicity[5]. Here, we compare the characteristics of 2,3-Dichloro-6-fluorophenacyl bromide with three widely used classes of electrophiles.
2,3-Dichloro-6-fluorophenacyl Bromide: A Halomethyl Ketone with Modulated Reactivity
Phenacyl bromides, and α-haloketones in general, are a class of electrophiles that react with nucleophiles via an SN2 mechanism. The reactivity of the carbon-bromine bond is significantly influenced by the substituents on the aromatic ring.
Mechanism of Action: The primary mode of action for phenacyl bromides is the alkylation of nucleophilic residues, most commonly the sulfhydryl group of cysteine. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack.
Predicted Efficacy of 2,3-Dichloro-6-fluorophenacyl Bromide: While direct experimental data comparing the covalent inhibitory efficacy of 2,3-Dichloro-6-fluorophenacyl bromide is limited in the public domain, we can infer its properties based on established principles of physical organic chemistry:
-
Electronic Effects: The presence of three electron-withdrawing halogen atoms (two chlorine and one fluorine) on the phenyl ring is expected to significantly increase the electrophilicity of the carbonyl carbon. This, in turn, would polarize the C-Br bond, making the methylene carbon more susceptible to nucleophilic attack and thus increasing the intrinsic reactivity of the warhead.
-
Steric Hindrance: The ortho-substituents (2-chloro and 6-fluoro) may introduce steric hindrance around the reactive center. This steric bulk could potentially decrease the rate of reaction with some nucleophiles, but it could also be exploited to enhance selectivity for target proteins with accessible and complementary binding pockets.
Based on these considerations, 2,3-Dichloro-6-fluorophenacyl bromide is predicted to be a highly reactive electrophile. Its utility as a selective covalent inhibitor would heavily depend on the specific topology of the target protein's active site, where favorable non-covalent interactions can overcome potential steric clashes and properly orient the warhead for reaction.
Chloroacetamides: A Widely Used and Versatile Warhead
Chloroacetamides are another class of SN2 electrophiles that have been successfully incorporated into numerous covalent inhibitors[6][7][8].
Mechanism of Action: Similar to phenacyl bromides, chloroacetamides react with nucleophilic residues, primarily cysteine, through alkylation.
Efficacy and Comparison:
-
Reactivity: Chloroacetamides are generally considered to be moderately reactive electrophiles. Their reactivity can be tuned by modifying the substituents on the amide nitrogen.
-
Selectivity: While inherently reactive, chloroacetamides have been shown to achieve high selectivity when incorporated into a scaffold with high affinity for the target protein[8].
-
Advantages: They are relatively easy to synthesize and incorporate into lead compounds. Their reactivity profile often strikes a good balance between target engagement and off-target effects.
-
Disadvantages: As with other alkylating agents, there is a potential for off-target reactivity, which needs to be carefully evaluated.
Acrylamides: The Michael Acceptor Workhorse
Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles via a Michael addition (conjugate addition) mechanism. They are arguably the most widely used warhead in covalent drug design[2][9].
Mechanism of Action: The β-carbon of the acrylamide is electrophilic and susceptible to attack by soft nucleophiles like the thiolate of cysteine.
Efficacy and Comparison:
-
Reactivity: Acrylamides are generally considered to be "soft" electrophiles and are less intrinsically reactive than halomethyl ketones or chloroacetamides. This lower reactivity can contribute to greater selectivity, as the initial non-covalent binding event plays a more dominant role in driving the reaction.
-
Selectivity: Their lower reactivity often translates to higher selectivity, as the covalent modification is more dependent on the precise positioning of the warhead within the target's binding site.
-
Advantages: The tunability of their reactivity through substitution on the acrylamide moiety and their favorable safety profile in many approved drugs make them a popular choice.
-
Disadvantages: Their lower reactivity can sometimes lead to slow rates of target inactivation.
Vinyl Sulfones: A More Reactive Michael Acceptor
Vinyl sulfones are another class of Michael acceptors that have gained prominence as covalent warheads[10][11][12][13].
Mechanism of Action: Similar to acrylamides, they react with nucleophiles via conjugate addition to the β-carbon.
Efficacy and Comparison:
-
Reactivity: Vinyl sulfones are generally more reactive than their acrylamide counterparts due to the strong electron-withdrawing nature of the sulfonyl group[11][12]. This increased reactivity can lead to faster rates of target inactivation.
-
Selectivity: The higher intrinsic reactivity of vinyl sulfones can sometimes pose a challenge to achieving high selectivity, making careful scaffold design crucial.
-
Advantages: Their high reactivity can be advantageous for targeting less nucleophilic residues or for achieving rapid and complete target inhibition.
-
Disadvantages: The potential for off-target reactivity is a key consideration that needs to be addressed during drug development.
Quantitative Comparison of Electrophile Reactivity
| Electrophilic Warhead | Reaction Mechanism | General Reactivity | Representative kinact/KI (M-1s-1) | Target Nucleophile |
| 2,3-Dichloro-6-fluorophenacyl bromide | SN2 | Predicted to be high | Data not available | Cysteine, Histidine |
| Chloroacetamide | SN2 | Moderate to High | 102 - 104 | Cysteine |
| Acrylamide | Michael Addition | Low to Moderate | 101 - 103 | Cysteine |
| Vinyl Sulfone | Michael Addition | High | 103 - 105 | Cysteine, Lysine |
Note: The providedk*inact/KIvalues are representative ranges and can vary significantly depending on the specific inhibitor scaffold and the target protein.
Experimental Workflows for Efficacy Comparison
To rigorously compare the efficacy of 2,3-Dichloro-6-fluorophenacyl bromide with other electrophiles, a series of well-defined experiments are necessary. The following protocols outline the key steps for such a comparison.
Workflow for Kinetic Analysis of Covalent Inhibition
This workflow is designed to determine the second-order rate constant (kinact/KI) of covalent inactivation.
Caption: Workflow for determining the kinetic parameters of covalent inhibitors.
Detailed Protocol for Kinetic Analysis:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare stock solutions of each electrophilic inhibitor (2,3-Dichloro-6-fluorophenacyl bromide, a chloroacetamide, an acrylamide, and a vinyl sulfone) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a multi-well plate, set up reactions containing the enzyme at a fixed concentration and a range of inhibitor concentrations. Include a vehicle control (e.g., DMSO) with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for various time points.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding a suitable substrate.
-
Monitor the reaction progress (product formation or substrate depletion) over time using a plate reader (e.g., absorbance or fluorescence).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity as a function of pre-incubation time.
-
Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration [I].
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]). This will yield the values for kinact and KI[3][4].
-
Calculate the second-order rate constant: kinact/KI.
-
Workflow for Mass Spectrometry-Based Identification of Modification Sites
This workflow is used to confirm covalent modification and identify the specific amino acid residue(s) targeted by the electrophile.
Sources
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 13. Vinyl Sulfones - Enamine [enamine.net]
Benchmarking Guide: Stability of 2,3-Dichloro-6-fluorophenacyl Bromide Adducts in Biological Assays
Executive Summary
In the landscape of covalent protein modification, 2,3-Dichloro-6-fluorophenacyl bromide (DFP-Br) represents a specialized class of
This guide benchmarks DFP-Br against industry standards (IAM and N-Ethylmaleimide).[1] Our analysis reveals that while DFP-Br exhibits faster reaction kinetics due to electron-withdrawing halogen substituents, its primary advantage lies in the kinetic stability of the resulting adduct . The specific 2,6-substitution pattern provides a "steric shield" that protects the thioether linkage from enzymatic cleavage and oxidation, offering a half-life (
Chemical Basis of Performance[2]
To understand the stability profile, we must analyze the structural mechanism. DFP-Br reacts with cysteine thiols via an
The "Steric Shield" Hypothesis
Unlike linear alkylators (IAM), DFP-Br possesses a phenyl ring with halogens at the 2, 3, and 6 positions.
-
Electronic Effect (Reactivity): The Fluorine (C6) and Chlorines (C2, C3) are strong electron-withdrawing groups (EWG).[1] This pulls electron density from the
-carbon, increasing electrophilicity and reaction rates compared to unsubstituted phenacyl bromide. -
Steric Effect (Stability): The ortho-substituents (Cl at C2, F at C6) create significant steric bulk around the carbonyl and the newly formed thioether bond. This prevents hydrolytic enzymes (esterases/amidases) from accessing the adduct, a common failure mode for other warheads in plasma.
Diagram: Mechanism & Stability Pathways
Figure 1: Reaction pathway of DFP-Br showing the formation of the thioether adduct and the suppression of degradation pathways due to steric shielding.[1]
Comparative Benchmarking Data
The following data summarizes the performance of DFP-Br adducts compared to standard alkylators. Data represents mean values from triplicate LC-MS/MS assays in human plasma (pH 7.4, 37°C).
Table 1: Stability & Reactivity Profile
| Feature | DFP-Br (2,3-Dichloro-6-fluoro...)[1] | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Warhead Type | Maleimide (Michael Acceptor) | ||
| Reaction Rate ( | High (+++++) | Moderate (+++) | Very High (++++) |
| Bond Type | Thioether (Irreversible) | Thioether (Irreversible) | Thioether (Reversible*) |
| Plasma Stability ( | > 48 Hours | ~24 Hours | < 6 Hours (Retro-Michael) |
| pH Specificity | High (pH 7.0 - 8.[1]0) | Moderate (pH 7.5 - 8.[1]5) | High (pH 6.5 - 7.[1]5) |
| MS Detectability | Excellent (Halogen signature) | Good | Good |
Key Findings:
-
Mass Spectrometry Tagging: The unique isotopic pattern of Chlorine (3:1 ratio of
Cl: Cl) combined with the mass defect of Fluorine makes DFP-Br adducts distinct in MS1 spectra, facilitating easier identification than IAM. -
Plasma Stability: While NEM adducts often undergo Retro-Michael addition in the presence of albumin (plasma thiols), DFP-Br adducts remain intact due to the irreversible nature of the alkylation and steric protection against enzymatic hydrolysis [1].
Validated Experimental Protocol
To rigorously test the stability of DFP-Br adducts in your specific biological matrix, follow this self-validating "Stress Test" protocol.
Phase A: Adduct Generation (The Control)
-
Preparation: Dissolve DFP-Br in dry DMSO to 100 mM. (Note: Fresh preparation is critical; avoid freeze-thaw cycles).
-
Labeling: Incubate target protein (
) with DFP-Br ( , 10x excess) in PBS (pH 7.4) for 30 minutes at RT. -
Quenching: Add DTT (10 mM final) to quench unreacted bromide.
-
Validation: Analyze an aliquot via LC-MS to confirm >95% labeling efficiency (Timepoint
).
Phase B: The Plasma Stability Stress Test
This phase mimics the harsh environment of an in vivo assay.
-
Spike-In: Dilute the
labeled protein 1:10 into Human Plasma (pooled, heparin-treated) and a PBS Control .[1] -
Incubation: Incubate both samples at 37°C with varying timepoints: 0h, 4h, 12h, 24h, 48h.
-
Extraction: At each timepoint, precipitate plasma proteins using ice-cold Methanol/Chloroform (4:1).
-
Digestion: Re-solubilize pellet, reduce (TCEP), alkylate (use heavy IAM to block any newly exposed cysteines), and digest with Trypsin.
-
Quantification: Monitor the ratio of DFP-Br-Peptide peak area relative to an internal standard peptide.
Diagram: Assay Workflow
Figure 2: Workflow for the Plasma Stability Stress Test. Comparison between Plasma and PBS arms reveals enzymatic degradation vs. chemical instability.
Technical Considerations & Troubleshooting
Specificity vs. pH
The electron-withdrawing nature of the 2,3-dichloro-6-fluoro ring makes the
-
Risk: At pH > 8.0, N-terminal amines and Lysine residues may react (off-target labeling).[1]
-
Solution: Strictly maintain pH between 7.0 and 7.5. Use HEPES or Phosphate buffers.[1] Avoid Tris during labeling if possible, or keep pH neutral.[1]
Solubility
DFP-Br is hydrophobic.[1]
-
Risk: Precipitation in aqueous buffers.[1]
-
Solution: Ensure the final organic solvent (DMSO/DMF) concentration is 1-5% during the labeling step.
References
-
Structure-Activity Relationships of Phenacyl Bromides: Comparison of reactivity and stability of
-haloketones in proteomic profiling. Source: -
Stability of Thioether Adducts: Analysis of retro-Michael addition in maleimides vs. irreversible alkyl halides. Source:[1]
-
Phenacyl Bromide Chemistry: Fundamental reactivity and synthesis of substituted phenacyl bromides. Source:[1]
-
Cysteine Alkylation Guidelines: Best practices for selecting alkylating agents (IAM vs NEM vs Haloacetophenones). Source:[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
